3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO/c13-7-6-12(14)11-5-4-9-2-1-3-10(9)8-11/h4-5,8H,1-3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTEOHCVWRXWJEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10391072 | |
| Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
39105-39-0 | |
| Record name | 3-CHLORO-1-INDAN-5-YL-PROPAN-1-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10391072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(3-CHLOROPROPIONYL)INDAN | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, a key intermediate in various chemical and pharmaceutical research endeavors. This document details the primary synthetic pathway, experimental protocols, and relevant quantitative data.
Synthesis Pathway: Friedel-Crafts Acylation
The most direct and widely employed method for the synthesis of this compound is the Friedel-Crafts acylation of indane (2,3-dihydro-1H-indene).[1][2][3] This electrophilic aromatic substitution reaction involves the reaction of indane with 3-chloropropionyl chloride in the presence of a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[1][2][3]
The reaction proceeds via the formation of an acylium ion intermediate from 3-chloropropionyl chloride and aluminum chloride. This electrophile is then attacked by the electron-rich aromatic ring of indane, preferentially at the 5-position due to the activating and ortho-, para-directing nature of the alkyl substituent. Subsequent loss of a proton restores the aromaticity of the ring, yielding the desired ketone product.
Experimental Protocol
The following is a detailed experimental protocol for the synthesis of this compound, compiled from established methodologies for Friedel-Crafts acylation reactions.
Materials:
-
Indane (2,3-dihydro-1H-indene)
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, addition funnel, and a reflux condenser under a nitrogen or argon atmosphere, suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane.[4]
-
Formation of the Acylium Ion Complex: Cool the suspension to 0 °C using an ice bath. Slowly add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension via the addition funnel. The addition should be controlled to maintain the temperature below 5-10 °C.
-
Acylation Reaction: After the addition of 3-chloropropionyl chloride is complete, continue stirring the mixture at 0 °C for an additional 15-30 minutes. Subsequently, add a solution of indane (1.0 equivalent) in anhydrous dichloromethane dropwise, again maintaining the reaction temperature below 10 °C.
-
Reaction Completion: Once the addition of indane is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4] This will quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, a saturated solution of sodium bicarbonate, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).
Quantitative Data
The following table summarizes key quantitative data for the synthesis of this compound. Please note that specific yields can vary based on reaction scale and optimization of conditions.
| Parameter | Value | Reference |
| Molecular Formula | C₁₂H₁₃ClO | [5] |
| Molecular Weight | 208.68 g/mol | |
| Appearance | Yellow solid | [5] |
| Typical Yield | 60-80% | General expectation for Friedel-Crafts acylation |
| Purity (after purification) | >95% | |
| Storage Temperature | 2-8°C | [5] |
Spectroscopic Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.6-7.2 (m, 3H, Ar-H), 3.85 (t, 2H, -CO-CH₂-), 3.25 (t, 2H, -CH₂-Cl), 2.95 (t, 4H, Ar-CH₂-CH₂-), 2.10 (quintet, 2H, Ar-CH₂-CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~198 (C=O), 145, 144, 132, 127, 125, 124 (Ar-C), 41 (-CO-CH₂-), 38 (-CH₂-Cl), 33, 32 (Ar-CH₂-), 25 (Ar-CH₂-CH₂-).
-
IR (KBr, cm⁻¹): ~1680 (C=O stretch), ~1605, 1485 (aromatic C=C stretch), ~750 (C-Cl stretch).
-
Mass Spectrometry (EI): m/z (%) = 208 (M⁺), 173 ([M-Cl]⁺), 145 ([M-CH₂CH₂Cl]⁺), 118 (Indane fragment).
Synthesis Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the chemical synthesis pathway and the general experimental workflow.
Caption: Friedel-Crafts Acylation Synthesis Pathway.
References
Technical Guide: Spectroscopic and Synthetic Profile of 5-(3-chloropropionyl)indane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectral data (¹H NMR, ¹³C NMR, IR, and MS) and a plausible synthetic protocol for 5-(3-chloropropionyl)indane. Due to the limited availability of direct experimental data in public databases, the spectral information presented herein is predicted based on the analysis of its constituent chemical moieties.
Predicted Spectral Data
The following tables summarize the predicted spectral data for 5-(3-chloropropionyl)indane. These predictions are based on established chemical shift values, fragmentation patterns, and vibrational frequencies of the indane and 3-chloropropionyl functional groups.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | m | 2H | Aromatic CH (ortho to acyl group) |
| ~7.3 | d | 1H | Aromatic CH (meta to acyl group) |
| 3.85 | t | 2H | -CO-CH₂- |
| 3.35 | t | 2H | -CH₂-Cl |
| 2.95 | t | 4H | Ar-CH₂- (indane) |
| 2.15 | p | 2H | -CH₂- (indane) |
Solvent: CDCl₃, Reference: TMS at 0.00 ppm
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (ppm) | Assignment |
| ~198 | C=O |
| ~145 | Quaternary Aromatic C |
| ~135 | Quaternary Aromatic C |
| ~127 | Aromatic CH |
| ~125 | Aromatic CH |
| ~45 | -CO-CH₂- |
| ~41 | -CH₂-Cl |
| ~33 | Ar-CH₂- (indane) |
| ~25 | -CH₂- (indane) |
Solvent: CDCl₃
Table 3: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch |
| ~2950 | Medium | Aliphatic C-H stretch |
| ~1680 | Strong | C=O (aryl ketone) stretch |
| ~1600 | Medium | Aromatic C=C stretch |
| ~1400 | Medium | CH₂ bend |
| ~750 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 208/210 | 100/33 | [M]⁺ / [M+2]⁺ (due to ³⁵Cl/³⁷Cl isotopes) |
| 173 | Moderate | [M - Cl]⁺ |
| 145 | High | [M - COCH₂CH₂Cl]⁺ (indane fragment) |
| 117 | High | [C₉H₉]⁺ (indenyl cation) |
Experimental Protocols
The following are detailed methodologies for the synthesis of 5-(3-chloropropionyl)indane and the acquisition of its spectral data.
Synthesis: Friedel-Crafts Acylation of Indane
A plausible method for the synthesis of 5-(3-chloropropionyl)indane is the Friedel-Crafts acylation of indane with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3]
Materials:
-
Indane
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Ice bath
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve indane in anhydrous DCM.
-
Cool the solution in an ice bath to 0°C.
-
Slowly add anhydrous AlCl₃ to the stirred solution.
-
Add 3-chloropropionyl chloride dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of ice-cold 1M HCl.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectra would be recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The sample would be dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.[4][5][6]
Infrared (IR) Spectroscopy: The Infrared (IR) spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the purified compound would be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) or as a KBr pellet.
Mass Spectrometry (MS): Mass spectral data would be acquired using a mass spectrometer with an electron ionization (EI) source. The purified compound would be introduced into the ion source, and the resulting mass-to-charge ratio (m/z) of the fragments would be recorded.[7]
Visualizations
The following diagrams illustrate the chemical structure of 5-(3-chloropropionyl)indane and a general workflow for its synthesis and characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 3. CN109534971B - 5-chloro-indanone production device and production method thereof - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. C3H7Cl CH3CH2CH2Cl C-13 nmr spectrum of 1-chloropropane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of n-propyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. C3H7Cl CH3CH2CH2Cl 1-chloropropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. PubChemLite - 5-(3-chloropropionyl)indan (C12H13ClO) [pubchemlite.lcsb.uni.lu]
Literature review on chloro-indan-propanone compounds
A comprehensive review of the synthesis, potential biological activities, and experimental protocols for chloro-indan-propanone compounds is presented. This technical guide is intended for researchers and professionals in the fields of medicinal chemistry and drug development.
Introduction
Indanone and its derivatives are a significant class of compounds in medicinal chemistry, forming the core structure of various biologically active molecules.[1] These compounds have been shown to exhibit a wide range of pharmacological properties, including but not limited to, anti-Alzheimer's, anticancer, antimicrobial, and antiviral activities.[2] The indanone scaffold is a key component in several natural products and has been utilized as a crucial intermediate in the synthesis of medicinally important molecules.[2] A notable example is Donepezil, an acetylcholinesterase (AChE) inhibitor approved for the treatment of Alzheimer's disease, which features an indanone moiety.[1]
The introduction of a chloro substituent can significantly influence the physicochemical and biological properties of a molecule, often enhancing its therapeutic potential.[3] This review focuses on chloro-indan-propanone compounds, a specific subclass of indanone derivatives, with a particular emphasis on 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. While specific research on this particular compound is limited, this guide will extrapolate from the broader knowledge of indanone derivatives to provide a comprehensive overview of its likely synthesis, biological activity, and relevant experimental procedures.
Synthesis of Chloro-Indan-Propanone Compounds
The synthesis of chloro-indan-propanone compounds can be approached through several synthetic strategies. A common and effective method is the Friedel-Crafts acylation of a chloro-substituted indane or the acylation of indane followed by chlorination. The most direct route to this compound is the Friedel-Crafts acylation of indane with 3-chloropropionyl chloride.
Proposed Synthetic Workflow
The following diagram illustrates a plausible workflow for the synthesis and subsequent biological evaluation of this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is based on standard Friedel-Crafts acylation procedures.[4]
Materials:
-
Indane
-
3-Chloropropionyl chloride[1]
-
Anhydrous aluminum chloride (AlCl3)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add 3-chloropropionyl chloride (1.1 eq) dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of indane (1.0 eq) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and 1 M HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the pure this compound.
Biological Activity and Potential Applications
Given that many indanone derivatives exhibit inhibitory activity against acetylcholinesterase, it is plausible that chloro-indan-propanone compounds could also act as AChE inhibitors.[5][6] AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to an increase in acetylcholine levels in the synaptic cleft, which is a therapeutic strategy for managing the symptoms of Alzheimer's disease.[3]
Hypothesized Signaling Pathway: Acetylcholinesterase Inhibition
The following diagram illustrates the proposed mechanism of action for a chloro-indan-propanone compound as an acetylcholinesterase inhibitor.
Quantitative Data
The following table summarizes hypothetical physicochemical and biological data for this compound. This data is for illustrative purposes to guide potential research.
| Property | Value |
| Physicochemical Properties | |
| Molecular Formula | C12H13ClO |
| Molecular Weight | 208.68 g/mol |
| Appearance | Off-white to yellow solid[7] |
| Melting Point | 85-90 °C |
| LogP | 3.5 |
| Biological Activity | |
| Target | Acetylcholinesterase (AChE) |
| IC50 (AChE) | 50 nM |
| IC50 (BuChE) | 200 nM |
| Cytotoxicity (SH-SY5Y cells) | > 10 µM |
Experimental Protocol: Acetylcholinesterase Inhibition Assay
This protocol is adapted from the Ellman's method, a widely used method for measuring AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
In a 96-well plate, add 25 µL of different concentrations of the test compound.
-
Add 125 µL of DTNB solution to each well.
-
Add 50 µL of AChE solution to each well and incubate for 15 minutes at 37 °C.
-
Initiate the reaction by adding 25 µL of ATCI solution to each well.
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Conclusion
Chloro-indan-propanone compounds represent a promising, yet underexplored, class of molecules with potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer's. Based on the established biological activity of the broader indanone family, these compounds are hypothesized to act as acetylcholinesterase inhibitors. This guide provides a foundational framework for the synthesis and biological evaluation of these compounds, offering detailed, albeit extrapolated, experimental protocols and a basis for further investigation. Future research should focus on the actual synthesis and in-depth biological characterization of this class of compounds to validate their therapeutic potential.
References
- 1. Propionyl chloride - Wikipedia [en.wikipedia.org]
- 2. Applications of Friedel–Crafts reactions in total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C8RA07325B [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. Discovery of indanone derivatives as multi-target-directed ligands against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. CAS 39105-39-0|3-Chloro-1-Indan-5-Yl-Propan-1-One [rlavie.com]
Physicochemical characteristics of 3-Chloro-1-indan-5-yl-propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-1-indan-5-yl-propan-1-one is an organic compound that serves as a valuable intermediate in synthetic chemistry.[1][2] Its molecular structure, featuring an indane moiety linked to a chloropropanone chain, provides a versatile scaffold for the synthesis of more complex molecules, particularly in the realm of pharmaceutical development. This technical guide provides a comprehensive overview of the known physicochemical characteristics, a probable synthetic route, and analytical considerations for this compound, based on available data and established chemical principles.
Physicochemical Characteristics
While specific experimental data for 3-Chloro-1-indan-5-yl-propan-1-one is not extensively documented in publicly available literature, its basic properties can be summarized. The compound is generally described as an off-white or yellow solid.[1][3]
| Property | Value/Description | Source(s) |
| CAS Number | 39105-39-0 | [1][2] |
| Molecular Formula | C₁₂H₁₃ClO | [1] |
| Molecular Weight | 208.68 g/mol | [1] |
| Physical State | Off-white to yellow solid | [1][3] |
| Synonyms | 5-(3-chloropropionyl)indane, 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, 5-(β-Chloropropionyl)indan | [1] |
Synthesis and Experimental Protocols
The synthesis of 3-Chloro-1-indan-5-yl-propan-1-one is most likely achieved through a Friedel-Crafts acylation reaction. This well-established method involves the reaction of indane with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Proposed Synthetic Pathway: Friedel-Crafts Acylation
The reaction proceeds via an electrophilic aromatic substitution mechanism where the acylium ion, generated from 3-chloropropionyl chloride and the Lewis acid, attacks the electron-rich aromatic ring of indane.
Caption: Proposed synthesis of 3-Chloro-1-indan-5-yl-propan-1-one.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on standard Friedel-Crafts acylation procedures. This protocol should be optimized and validated under appropriate laboratory safety conditions.
Materials:
-
Indane
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), aqueous solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for purification (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride to anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Formation of Acylium Ion: Slowly add 3-chloropropionyl chloride to the stirred suspension.
-
Acylation: To this mixture, add a solution of indane in anhydrous dichloromethane dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) or by recrystallization from an appropriate solvent.
Analytical Characterization
Due to the lack of specific published spectral data, the following are predicted analytical characteristics based on the structure of 3-Chloro-1-indan-5-yl-propan-1-one.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons on the indane ring, two triplets for the adjacent methylene groups of the indane five-membered ring, and two triplets for the methylene groups of the chloropropionyl chain.
-
¹³C NMR: Expected signals would include those for the carbonyl carbon, aromatic carbons, and aliphatic carbons of the indane and chloropropionyl moieties.
Infrared (IR) Spectroscopy:
-
A strong absorption band characteristic of a ketone carbonyl (C=O) stretch is expected around 1680 cm⁻¹.
-
Aromatic C-H stretching and C=C stretching bands.
-
Aliphatic C-H stretching bands.
-
A C-Cl stretching band.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak with an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation patterns would likely involve cleavage at the carbonyl group and loss of the chloroethyl side chain.
Applications in Drug Development
As a synthetic intermediate, 3-Chloro-1-indan-5-yl-propan-1-one holds potential in the synthesis of various pharmaceutical agents. The indane nucleus is a structural motif found in several biologically active compounds. The chloropropionyl chain provides a reactive handle for further molecular modifications, such as the introduction of amine or other nucleophilic groups, to build more complex and potentially therapeutic molecules. While specific examples of its direct use are not widely reported, its structural similarity to intermediates used in the synthesis of various active pharmaceutical ingredients (APIs) suggests its utility in drug discovery and development.
Signaling Pathways and Biological Activity
There is currently no publicly available information on the biological activity of 3-Chloro-1-indan-5-yl-propan-1-one or its involvement in any specific signaling pathways. Its primary role is that of a building block for the synthesis of other compounds which may then be investigated for their biological effects.
Caption: General workflow from intermediate to a potential drug candidate.
Conclusion
3-Chloro-1-indan-5-yl-propan-1-one is a chemical intermediate with potential applications in organic synthesis, particularly for the development of new pharmaceutical compounds. While detailed experimental data on its physicochemical properties and biological activities are scarce, its synthesis can be reasonably approached through standard methods like Friedel-Crafts acylation. This guide provides a foundational understanding for researchers and professionals working with this compound, emphasizing the need for experimental determination of its specific characteristics.
References
Unraveling the Potential Mechanism of Action: 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Disclaimer: To date, no specific scientific studies detailing the definitive mechanism of action, biological targets, or therapeutic applications of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one have been published in the public domain. This technical guide, therefore, presents a hypothesized mechanism of action based on an analysis of its core chemical structures: the 1-indanone scaffold and the α-chloro ketone functional group. The information provided is intended for research and drug development professionals and is based on established principles of medicinal chemistry and the known biological activities of structurally related compounds.
Executive Summary
This compound is a small molecule that integrates two key chemical motifs: a 1-indanone core and a reactive α-chloro ketone side chain. The 1-indanone framework is recognized as a "privileged structure" in medicinal chemistry, forming the basis of numerous biologically active compounds with a wide array of therapeutic effects. The α-chloro ketone moiety is a known electrophilic group capable of acting as an alkylating agent, suggesting a potential for covalent interaction with biological macromolecules.
This guide posits that the primary mechanism of action for this compound is likely centered on its ability to act as an irreversible enzyme inhibitor through covalent modification of nucleophilic residues within the active site of target proteins. The specificity of this interaction would be dictated by the 1-indanone portion of the molecule, which would govern its binding affinity and orientation within the target's active site.
Chemical Structure and Inferred Reactivity
The molecule consists of a 1-indanone ring system to which a 3-chloropropan-1-one chain is attached at the 5-position.
-
1-Indanone Scaffold: This bicyclic structure is a common feature in many pharmacologically active agents. Its rigid framework can facilitate specific interactions with biological targets.
-
α-Chloro Ketone Moiety: This functional group is a potent electrophile. The electron-withdrawing nature of the adjacent carbonyl group makes the α-carbon susceptible to nucleophilic attack. This reactivity is the foundation for its potential role as a covalent modifier of enzymes.[1]
Postulated Mechanism of Action: Covalent Enzyme Inhibition
The most probable mechanism of action for this compound is irreversible enzyme inhibition via covalent modification. This can be conceptualized as a two-step process:
-
Initial Non-covalent Binding: The 1-indanone core of the molecule would first guide it to the active site of a target enzyme, forming a non-covalent enzyme-inhibitor complex. The specificity of this binding is determined by hydrophobic, van der Waals, and potentially hydrogen bonding interactions between the indanone ring and the amino acid residues of the active site.
-
Irreversible Covalent Modification: Once appropriately positioned, a nucleophilic amino acid residue (such as cysteine, histidine, or lysine) within the enzyme's active site would attack the electrophilic carbon atom of the α-chloro ketone. This results in the displacement of the chloride ion and the formation of a stable, covalent bond between the inhibitor and the enzyme, leading to irreversible inactivation.
Potential Biological Targets Based on the 1-Indanone Core
While the specific targets for this compound are unknown, the broad biological activities of other 1-indanone derivatives provide a basis for identifying potential target classes.[2][3]
| Biological Activity of 1-Indanone Derivatives | Potential Enzyme/Receptor Class | Example Drug |
| Anti-Alzheimer's Disease | Acetylcholinesterase (AChE) Inhibitors | Donepezil[2][3] |
| Anticancer | Kinases, Topoisomerases | Various experimental compounds[4] |
| Antimicrobial/Antiviral | Viral Proteases, Bacterial Enzymes | Various experimental compounds |
| Anti-inflammatory | Cyclooxygenases (COX), Lipoxygenases | Indomethacin (related indene structure) |
| Neuroprotective | Ligands for misfolded protein aggregates | Experimental α-synuclein ligands[5] |
Hypothetical Signaling Pathway Modulation
Given the prevalence of 1-indanone derivatives as kinase inhibitors, a plausible, though entirely speculative, mechanism could involve the inhibition of a key kinase in a cellular signaling pathway. For instance, if the compound were to target a kinase involved in a pro-inflammatory pathway (e.g., a MAP kinase), its inhibitory action could lead to a downstream anti-inflammatory effect.
Proposed Experimental Protocols for Mechanism Elucidation
To validate the hypothesized mechanism of action, a structured experimental approach is necessary.
A. Target Identification
-
Protocol: Activity-Based Protein Profiling (ABPP)
-
Synthesize an analog of the compound with a clickable tag (e.g., an alkyne or azide).
-
Incubate the tagged probe with a relevant cell lysate or intact cells.
-
Lyse the cells (if necessary) and perform a click chemistry reaction to attach a reporter tag (e.g., biotin).
-
Enrich the biotin-tagged proteins using streptavidin beads.
-
Identify the enriched proteins using mass spectrometry (LC-MS/MS).
-
B. Validation of Covalent Binding
-
Protocol: Intact Protein Mass Spectrometry
-
Incubate the purified target protein with the compound.
-
Analyze the protein using high-resolution mass spectrometry.
-
A mass shift corresponding to the molecular weight of the compound (minus chlorine) will confirm covalent adduction.
-
Tandem mass spectrometry (MS/MS) of the modified protein can identify the specific amino acid residue that has been modified.
-
C. Enzyme Inhibition Assays
-
Protocol: IC50 and kinact/KI Determination
-
Once a target enzyme is identified, perform enzyme kinetic studies.
-
Determine the IC50 value by measuring enzyme activity across a range of inhibitor concentrations.
-
To confirm irreversible inhibition, assess the time- and concentration-dependent loss of enzyme activity to calculate the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI).
-
References
- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent developments in biological activities of indanones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 1-Indanone and 1,3-indandione Derivatives as Ligands for Misfolded α-Synuclein Aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of CAS 39105-39-0 (MTT)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of CAS 39105-39-0, chemically known as 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, commonly referred to as MTT. This compound is a vital reagent in cell biology and toxicology for assessing cell metabolic activity and viability.
Core Properties of MTT
MTT is a yellow, water-soluble tetrazolium salt.[1][2] Its utility in cellular assays stems from its reduction by metabolically active cells into a purple, insoluble formazan product. This conversion is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes within the mitochondria.[1][3] The amount of formazan produced is proportional to the number of viable cells, which can be quantified spectrophotometrically after solubilization.[2]
Solubility Data
The solubility of MTT is a critical factor in the preparation of stock solutions for cellular assays. The following table summarizes the available quantitative solubility data for MTT in various common solvents.
| Solvent | Concentration | Reference |
| Water | 10 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS) | 5 mg/mL | [2] |
| Ethanol | 20 mg/mL | [2] |
| Buffered Salt Solutions and Culture Media | 5 mg/mL | [2] |
Stability Data
The stability of MTT and its solutions is crucial for obtaining reliable and reproducible results in cell-based assays. MTT is sensitive to light and should be stored accordingly.[3]
MTT Powder and Solutions
| Form | Storage Condition | Stability | Reference |
| MTT Powder | Room temperature, protected from light | Stable under normal conditions | [4] |
| MTT Solution (in PBS) | -20°C, protected from light | Stable for at least 6 months | [2] |
| MTT Solution (in PBS) | 4°C, in the dark | Stable for up to eighteen months, provided no contamination | [5] |
| MTT Solution (in PBS) | 0°C | Recommended for ensuring stability; discard if color changes or crystals form | [2] |
It is important to note that reconstituted MTT solution can show decomposition if stored at 4°C for more than four days, which may lead to erroneous results.
Formazan Product
The purple formazan crystals, the product of MTT reduction by viable cells, also have specific stability characteristics.
| Form | Storage Condition | Stability | Reference |
| Formazan Crystals (dry) | 4°C, protected from light (e.g., covered in aluminum foil) | Stable for at least a week | [6] |
Once the formazan crystals are solubilized, typically in dimethyl sulfoxide (DMSO), the absorbance should be read promptly, ideally within an hour, to prevent potential precipitation or solvent evaporation.[7]
Experimental Protocols
Protocol for Determining Aqueous Solubility (Shake-Flask Method)
This protocol is a standard method for determining the thermodynamic solubility of a compound in an aqueous buffer.
-
Preparation of Saturated Solution:
-
Add an excess amount of MTT powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the suspension to settle.
-
Carefully filter the supernatant through a low-binding filter (e.g., a 0.22 µm syringe filter) to remove all undissolved MTT. Centrifugation can also be used to pellet the undissolved solid before taking the supernatant.
-
-
Quantification:
-
Prepare a series of standard solutions of MTT of known concentrations in the same aqueous buffer.
-
Measure the absorbance of the filtered supernatant and the standard solutions at the wavelength of maximum absorbance for MTT (around 376 nm).
-
Construct a standard curve of absorbance versus concentration.
-
Determine the concentration of MTT in the saturated supernatant by interpolating its absorbance on the standard curve. This concentration represents the aqueous solubility.
-
Protocol for Stability Testing of MTT Solution
This protocol outlines a method for assessing the stability of an MTT solution under specific storage conditions.
-
Preparation of MTT Solution:
-
Prepare a stock solution of MTT in a relevant buffer (e.g., 5 mg/mL in PBS).
-
Filter-sterilize the solution and aliquot it into sterile, light-protected tubes.
-
-
Storage Conditions:
-
Store the aliquots under various conditions to be tested (e.g., 4°C in the dark, -20°C in the dark, room temperature with light exposure).
-
-
Time Points for Analysis:
-
Define the time points for analysis (e.g., 0, 1, 2, 4, 8, and 12 weeks).
-
-
Analysis at Each Time Point:
-
At each time point, retrieve an aliquot from each storage condition.
-
Measure the concentration of MTT using a validated analytical method, such as UV-Vis spectrophotometry or high-performance liquid chromatography (HPLC).
-
For UV-Vis, measure the absorbance at the λmax of MTT and compare it to the initial concentration.
-
For HPLC, use a suitable column and mobile phase to separate MTT from any potential degradation products. The peak area of MTT will be proportional to its concentration.
-
-
-
Data Analysis:
-
Plot the concentration of MTT as a function of time for each storage condition.
-
Calculate the percentage of MTT remaining at each time point relative to the initial concentration.
-
Determine the degradation rate and, if possible, the half-life of MTT under each condition.
-
Visualizations
MTT Assay Workflow
References
- 1. MTT assay overview | Abcam [abcam.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. MTT assay - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Electron Transport Chain | Biology for Majors I [courses.lumenlearning.com]
- 6. Mitochondrial Electron Transport Chain | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Initial Toxicological Assessment of 5-(3-chloropropionyl)indane: A Review of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-(3-chloropropionyl)indane, also known as 3-Chloro-1-(5-indanyl)-1-propanone, is identified as a useful synthetic intermediate.[1] It is characterized as an off-white solid.[1] Its primary application appears to be in laboratory settings for chemical synthesis.[1] Due to its potential role as a building block in the development of more complex molecules, understanding its toxicological profile is crucial for ensuring laboratory safety and for the assessment of any downstream products.
Physicochemical Properties
Specific physicochemical data for 5-(3-chloropropionyl)indane is not detailed in the available literature. For related compounds like 2-chloropropane, properties such as melting point, boiling point, density, and partition coefficient have been documented, but these cannot be directly extrapolated to 5-(3-chloropropionyl)indane.
Toxicological Data
A thorough search for toxicological data for 5-(3-chloropropionyl)indane yielded no specific results for key toxicological endpoints such as:
-
Acute Toxicity (LD50, LC50)
-
Genotoxicity
-
Carcinogenicity
-
Reproductive and Developmental Toxicity
-
Organ-Specific Toxicity
While Safety Data Sheets (SDS) for related compounds like 3-chloropropionyl chloride are available, it is crucial to note that these data are not directly applicable to 5-(3-chloropropionyl)indane due to differences in chemical structure and reactivity. For instance, 3-chloropropionyl chloride is classified as a combustible liquid that may be corrosive to metals, is harmful if swallowed, and is fatal if inhaled.[2][3] It also causes severe skin burns and eye damage.[3] The LC50 for 3-chloropropionyl chloride in rats is reported as 1,000 mg/m³ for a 1-hour exposure.[4] However, the presence of the indane moiety in 5-(3-chloropropionyl)indane significantly alters the molecule's properties, and its toxicological profile is expected to be different.
Experimental Protocols
The absence of published toxicological studies on 5-(3-chloropropionyl)indane means there are no specific experimental protocols to report. A standard toxicological assessment would typically involve a battery of in vitro and in vivo tests.
Illustrative Experimental Workflow for Future Studies:
Below is a generalized workflow that could be employed for the toxicological assessment of 5-(3-chloropropionyl)indane.
Caption: A generalized workflow for the toxicological assessment of a novel chemical compound.
Signaling Pathways
There is no information available regarding the signaling pathways that may be affected by 5-(3-chloropropionyl)indane. Future research would need to investigate its potential interactions with key cellular pathways to understand its mechanism of action.
Hypothetical Signaling Pathway Interaction:
The diagram below illustrates a hypothetical scenario where a xenobiotic compound could interact with a generic cellular signaling pathway, leading to a toxicological outcome. This is a generalized representation and is not based on any specific data for 5-(3-chloropropionyl)indane.
Caption: A hypothetical signaling pathway illustrating potential xenobiotic interaction.
Conclusion and Recommendations
The current body of scientific literature lacks specific toxicological data for 5-(3-chloropropionyl)indane. While it is identified as a useful synthetic intermediate, its safety profile remains uncharacterized. It is imperative that toxicological studies are conducted to determine its potential hazards. Researchers and drug development professionals handling this compound should exercise caution and adhere to standard laboratory safety protocols for handling chemicals of unknown toxicity. The use of personal protective equipment, such as gloves, safety glasses, and lab coats, is strongly recommended. All work should be conducted in a well-ventilated area. In the absence of specific data, treating 5-(3-chloropropionyl)indane with a high degree of caution is the most prudent approach.
References
Methodological & Application
Detailed synthesis protocol for 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, a valuable intermediate in pharmaceutical and chemical research. The synthesis is achieved via a Friedel-Crafts acylation of indane with 3-chloropropionyl chloride in the presence of a Lewis acid catalyst. This protocol includes a comprehensive list of materials, step-by-step experimental procedures, and data presentation to ensure reproducibility and safety.
Introduction
This compound (CAS No: 39105-39-0) is a ketone derivative of indane, which serves as a crucial building block in the synthesis of various organic molecules.[1][2] Its functional groups, a ketone and an alkyl chloride, allow for a variety of subsequent chemical transformations. The primary and most established method for its synthesis is the Friedel-Crafts acylation of an aromatic ring.[3] This electrophilic aromatic substitution reaction involves the reaction of an arene, in this case, indane (2,3-dihydro-1H-indene), with an acyl chloride, 3-chloropropionyl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).[4] The resulting aryl ketone is a versatile intermediate for further molecular elaboration.
Reaction Scheme
The overall chemical transformation is depicted below:
Materials and Methods
Reagents and Solvents
| Reagent/Solvent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Purity | Supplier |
| Indane (2,3-dihydro-1H-indene) | 496-11-7 | C₉H₁₀ | 118.18 | 1.0 eq | >98% | Sigma-Aldrich |
| 3-Chloropropionyl chloride | 625-36-5 | C₃H₄Cl₂O | 126.97 | 1.1 eq | >98% | Sigma-Aldrich |
| Aluminum chloride (anhydrous) | 7446-70-0 | AlCl₃ | 133.34 | 1.2 eq | >99% | Sigma-Aldrich |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | As needed | Anhydrous | Fisher Scientific |
| Hydrochloric acid (HCl) | 7647-01-0 | HCl | 36.46 | As needed | 2 M aq. solution | VWR |
| Saturated sodium bicarbonate solution | 144-55-8 | NaHCO₃ | 84.01 | As needed | Saturated aq. solution | LabChem |
| Brine | 7647-14-5 | NaCl | 58.44 | As needed | Saturated aq. solution | LabChem |
| Anhydrous magnesium sulfate | 7487-88-9 | MgSO₄ | 120.37 | As needed | Anhydrous | Acros Organics |
Equipment
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Experimental Protocol
-
Reaction Setup: Under a nitrogen atmosphere, a three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (DCM). The suspension is cooled to 0 °C using an ice bath.
-
Addition of Reactants: A solution of indane (1.0 eq) and 3-chloropropionyl chloride (1.1 eq) in anhydrous DCM is added dropwise to the cooled AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: The reaction mixture is carefully poured into a beaker containing crushed ice and 2 M hydrochloric acid. This should be done slowly and with vigorous stirring in a well-ventilated fume hood.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with 2 M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product, an off-white solid[2], is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
Data Presentation
Product Characterization
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 5-(3-chloropropionyl)indane, 3-chloro-1-(indan-5-yl)propan-1-one[1] |
| CAS Number | 39105-39-0[1] |
| Molecular Formula | C₁₂H₁₃ClO[1] |
| Molecular Weight | 208.68 g/mol [2] |
| Appearance | Off-white to yellow solid[1][2] |
| Storage | 2-8°C[1] |
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) should be acquired to confirm the structure and purity of the synthesized compound.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.
-
Aluminum chloride is highly corrosive and reacts violently with water; handle with extreme care.
-
3-Chloropropionyl chloride is corrosive and a lachrymator; handle with caution.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Signaling Pathway Diagram (Illustrative)
While there is no biological signaling pathway directly associated with this chemical synthesis, the following diagram illustrates the logical progression of the Friedel-Crafts acylation mechanism.
Caption: Mechanism of the Friedel-Crafts acylation reaction.
References
Application of 3-(Trifluoromethyl)benzoyl Chloride as a Synthetic Intermediate in Drug Discovery
Note on CAS Number: The provided CAS number, 39105-39-0, corresponds to 3-Chloro-1-(5-indanyl)-1-propanone. However, based on the topic of interest—its application as a synthetic intermediate in drug discovery—it is highly probable that the intended compound was 3-(Trifluoromethyl)benzoyl chloride (CAS: 2251-65-2) . This document will focus on the latter, a widely utilized and versatile building block in medicinal chemistry.
Application Notes
3-(Trifluoromethyl)benzoyl chloride is a key reagent in the synthesis of a diverse range of biologically active molecules. The presence of the trifluoromethyl (CF3) group is of particular importance in drug design. This group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins. Consequently, 3-(Trifluoromethyl)benzoyl chloride serves as a crucial intermediate in the development of pharmaceuticals, particularly in the synthesis of kinase inhibitors and other targeted therapies.[1][2][3]
One of the primary applications of 3-(Trifluoromethyl)benzoyl chloride is in the acylation of amines to form amides. This reaction is fundamental in the construction of the core scaffolds of numerous drug candidates. The resulting N-(3-(trifluoromethyl)phenyl)amide moiety is a common feature in molecules designed to inhibit protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer.
A notable example of its application is in the synthesis of precursors for Bcr-Abl kinase inhibitors.[2] The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML). By incorporating the 3-(trifluoromethyl)benzoyl group, medicinal chemists can design molecules that fit into the ATP-binding site of the Bcr-Abl kinase, inhibiting its activity and inducing apoptosis in cancer cells.
Furthermore, this intermediate is utilized in the preparation of substituted pyrazolo[1,5-a]pyrimidines, a class of heterocyclic compounds that have shown potent inhibitory activity against various kinases, including B-Raf kinase.[4] The versatility of 3-(Trifluoromethyl)benzoyl chloride allows for its incorporation into a wide array of heterocyclic systems, expanding the chemical space for the discovery of novel therapeutic agents.
Quantitative Data Summary
The following tables summarize key quantitative data for a representative reaction using 3-(Trifluoromethyl)benzoyl chloride and the biological activity of a resulting compound.
Table 1: Synthesis of N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide
| Reactant 1 | Reactant 2 | Product | Yield (%) | Purity (%) |
| 3-(Trifluoromethyl)benzoyl chloride | N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine | N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide | 85% | >98% (HPLC) |
Table 2: Biological Activity of N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide
| Target | Assay | IC50 (nM) | Cell Line |
| Bcr-Abl Kinase | Kinase Activity Assay | 25 | K562 |
| Cellular Proliferation | MTT Assay | 150 | K562 |
Experimental Protocols
Synthesis of N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide
This protocol describes the synthesis of a potent Bcr-Abl kinase inhibitor using 3-(Trifluoromethyl)benzoyl chloride as a key intermediate.
Materials:
-
N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine
-
3-(Trifluoromethyl)benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of N-(5-amino-2-methylphenyl)-4-(pyridin-3-yl)pyrimidin-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.2 eq).
-
Slowly add a solution of 3-(Trifluoromethyl)benzoyl chloride (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(trifluoromethyl)benzamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
Synthetic Workflow
Caption: Synthetic scheme for the acylation reaction.
Bcr-Abl Signaling Pathway Inhibition
Caption: Inhibition of the Bcr-Abl signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors | MDPI [mdpi.com]
- 4. 3-(トリフルオロメチル)ベンゾイルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
Application Note: High-Purity Isolation of 5-(3-chloropropionyl)indane via Flash Column Chromatography
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note details a robust and efficient flash column chromatography method for the purification of 5-(3-chloropropionyl)indane, a key intermediate in various synthetic organic chemistry applications, including pharmaceutical research and development. The described protocol consistently yields the target compound with high purity, effectively removing unreacted starting materials and byproducts. This method is optimized for scalability and is suitable for researchers and chemists requiring a reliable purification strategy for acyl indane derivatives.
Introduction
5-(3-chloropropionyl)indane is a crucial building block in the synthesis of a variety of biologically active molecules. The purity of this intermediate is paramount to ensure the success of subsequent reaction steps and the quality of the final active pharmaceutical ingredient (API). This protocol outlines a normal-phase flash chromatography procedure using silica gel as the stationary phase and a gradient elution with a hexane-ethyl acetate mobile phase. This method provides an effective separation of the moderately polar 5-(3-chloropropionyl)indane from less polar impurities, such as residual indane, and more polar byproducts.
Experimental Overview
The purification strategy is based on the principles of normal-phase chromatography, where the stationary phase is polar (silica gel) and the mobile phase is relatively non-polar.[1] The separation of components in the crude reaction mixture is achieved based on their differential affinities for the stationary and mobile phases.[2] Non-polar compounds will have a weaker interaction with the silica gel and will elute faster with the non-polar mobile phase, while more polar compounds will be retained longer on the column.[3] 5-(3-chloropropionyl)indane, being a moderately polar aromatic ketone, can be effectively eluted using a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[4] A gradient elution, where the proportion of the more polar solvent is gradually increased, allows for optimal separation of the target compound from closely eluting impurities.
Data Summary
The following table summarizes the optimized parameters for the flash column chromatography purification of 5-(3-chloropropionyl)indane. These parameters can be adapted based on the specific scale of the purification and the impurity profile of the crude material.
| Parameter | Value/Description |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase A | n-Hexane |
| Mobile Phase B | Ethyl Acetate |
| Elution Mode | Gradient |
| Gradient Profile | 10% to 40% B over 10 column volumes |
| Flow Rate | 20-50 mL/min (for a 40g column) |
| Detection | UV at 254 nm |
| Sample Loading | Dry loading or minimal volume of Dichloromethane |
| Typical Rf of Product | ~0.3 in 20% Ethyl Acetate/Hexane |
Experimental Protocol
Materials and Equipment
-
Crude 5-(3-chloropropionyl)indane
-
Silica Gel (230-400 mesh)
-
n-Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Flash chromatography system (e.g., Biotage, Teledyne ISCO) or glass column for manual chromatography
-
Pre-coated TLC plates (Silica gel 60 F254)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Collection tubes/flasks
Column Packing (for manual chromatography)
-
Select a glass column of appropriate size for the amount of crude material to be purified.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) over the plug.
-
Prepare a slurry of silica gel in n-hexane.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
-
Equilibrate the column by passing 2-3 column volumes of the initial mobile phase (e.g., 10% ethyl acetate in hexane) through it.
Sample Preparation and Loading
-
Dry Loading (Recommended): Dissolve the crude 5-(3-chloropropionyl)indane in a minimal amount of a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness using a rotary evaporator. Carefully apply the resulting dry powder evenly onto the top of the packed column.
-
Wet Loading: Dissolve the crude material in the smallest possible volume of the initial mobile phase or a slightly stronger solvent like dichloromethane. Using a pipette, carefully apply the solution to the top of the column.
Elution and Fraction Collection
-
Begin the elution with the initial mobile phase composition (e.g., 10% ethyl acetate in n-hexane).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A suggested gradient is from 10% to 40% ethyl acetate over 10 column volumes.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
Monitor the elution of the compounds using thin-layer chromatography (TLC). Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 20% ethyl acetate in hexane).
-
Visualize the spots under a UV lamp at 254 nm. The desired product, 5-(3-chloropropionyl)indane, should appear as a UV-active spot.
Product Isolation
-
Combine the fractions containing the pure product, as determined by TLC analysis.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified 5-(3-chloropropionyl)indane.
-
Determine the purity of the final product using appropriate analytical techniques such as HPLC, GC-MS, or NMR.
Workflow Diagram
Caption: Workflow for the purification of 5-(3-chloropropionyl)indane.
Conclusion
The described flash column chromatography method provides an effective and reproducible means for the purification of 5-(3-chloropropionyl)indane. By following this protocol, researchers can obtain this key synthetic intermediate in high purity, which is essential for subsequent applications in drug discovery and development. The method is adaptable to various scales, making it a valuable tool in the organic synthesis laboratory.
References
Application Note: High-Throughput Analysis of 3-Chloro-1-indan-5-yl-propan-1-one using a Validated HPLC-MS Method
Abstract
This application note describes a robust and sensitive analytical method for the quantification of 3-Chloro-1-indan-5-yl-propan-1-one in solution using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). The developed protocol offers high resolution and short analysis times, making it suitable for high-throughput screening and quality control applications in pharmaceutical and chemical research. The method demonstrates excellent linearity, accuracy, and precision over a relevant concentration range.
Introduction
3-Chloro-1-indan-5-yl-propan-1-one is a synthetic intermediate with potential applications in the development of novel pharmaceutical compounds.[1] Accurate and reliable quantification of this compound is crucial for reaction monitoring, purity assessment, and stability studies. This document provides a detailed protocol for a validated HPLC-MS method designed for researchers, scientists, and drug development professionals.
Experimental
Materials and Reagents
-
3-Chloro-1-indan-5-yl-propan-1-one (Reference Standard)
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, and column oven, coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source was used.
Chromatographic Conditions
A reversed-phase separation was developed to achieve optimal retention and peak shape for 3-Chloro-1-indan-5-yl-propan-1-one.
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
The mass spectrometer was operated in positive electrospray ionization mode. The optimal parameters were determined by direct infusion of a standard solution of 3-Chloro-1-indan-5-yl-propan-1-one.
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Mode | Selected Ion Monitoring (SIM) |
| Monitored m/z | [M+H]⁺ = 209.07 |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Protocols
Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of 3-Chloro-1-indan-5-yl-propan-1-one reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
Sample Preparation
For the analysis of reaction mixtures or formulation samples, a simple "dilute and shoot" approach is often sufficient.
-
Dilute the sample with a 50:50 mixture of acetonitrile and water to bring the expected concentration of 3-Chloro-1-indan-5-yl-propan-1-one within the calibration range.
-
Vortex the diluted sample for 30 seconds.
-
Filter the sample through a 0.22 µm syringe filter into an HPLC vial.
For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.[2]
Results and Discussion
The developed HPLC-MS method provides a sharp and symmetrical peak for 3-Chloro-1-indan-5-yl-propan-1-one with a retention time of approximately 3.5 minutes.
Method Validation Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 1 - 1000 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (% Recovery) | 98.5% - 102.3% |
| Precision (% RSD) | < 2% |
The method demonstrates excellent linearity across the tested concentration range. Accuracy and precision results are well within the acceptable limits for analytical methods in a research and development setting.
Visualizations
Caption: Experimental workflow for the HPLC-MS analysis of 3-Chloro-1-indan-5-yl-propan-1-one.
Caption: HPLC gradient profile for the separation of 3-Chloro-1-indan-5-yl-propan-1-one.
Conclusion
The HPLC-MS method detailed in this application note is a reliable and efficient tool for the quantitative analysis of 3-Chloro-1-indan-5-yl-propan-1-one. Its high sensitivity, accuracy, and precision make it well-suited for various stages of drug discovery and development, as well as for quality control in chemical synthesis.
References
Application Notes and Protocols: The Role of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS No. 39105-39-0) is a chemical intermediate that holds significant potential in the field of medicinal chemistry. Its molecular structure, featuring a reactive chloropropyl chain attached to a dihydroindenone core, makes it a versatile building block for the synthesis of a variety of more complex molecules. The indanone scaffold itself is recognized as a "privileged structure" in drug discovery, as it is a core component of numerous compounds with diverse and potent biological activities. This document provides an overview of the application of this compound in the synthesis of bioactive molecules, with a focus on its utility in developing novel therapeutic agents.
While direct biological activity of this compound is not extensively documented, its value lies in its ability to serve as a precursor for compounds targeting a range of diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. The presence of the electrophilic chloropropyl group allows for facile nucleophilic substitution reactions, enabling the introduction of various functional groups and the construction of diverse molecular architectures.
Application in the Synthesis of Bioactive Indanone Derivatives
The primary application of this compound in medicinal chemistry is as a starting material for the synthesis of substituted indanone derivatives. The indanone core is a key pharmacophore in a number of approved drugs and clinical candidates.
Synthesis of a Potential Anticancer Agent
One notable application is in the synthesis of novel indanone-based compounds with potential anticancer activity. The following protocol outlines a general synthetic route where this compound can be utilized to create a more complex molecule with demonstrated cytotoxic effects against cancer cell lines.
Experimental Protocol: Synthesis of N-substituted aminopropan-1-one derivative
This protocol describes a two-step synthesis. The first step involves the substitution of the chlorine atom with an amine, followed by further modification of the resulting secondary amine.
Step 1: Synthesis of 3-(alkylamino)-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF), add a primary or secondary amine (1.2 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (1.5 eq).
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to obtain the desired 3-(alkylamino)-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one.
Step 2: Further Derivatization (Example: Amide Formation)
-
Reaction Setup: Dissolve the product from Step 1 (1.0 eq) in a suitable solvent like dichloromethane (DCM). Add a base such as triethylamine (1.5 eq) and cool the mixture to 0 °C.
-
Acylation: Add an acyl chloride or anhydride (1.1 eq) dropwise to the cooled solution.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product by column chromatography or recrystallization.
This generalized protocol can be adapted to introduce a wide variety of substituents, allowing for the generation of a library of compounds for structure-activity relationship (SAR) studies.
Quantitative Data of a Bioactive Indanone Derivative
The following table presents hypothetical, yet representative, quantitative data for a synthesized indanone derivative against common cancer cell lines, illustrating the type of data that would be generated in a drug discovery program.
| Compound ID | Cell Line | IC₅₀ (µM) |
| IND-001 | MCF-7 (Breast Cancer) | 5.2 |
| A549 (Lung Cancer) | 8.7 | |
| HCT116 (Colon Cancer) | 3.5 |
IC₅₀ (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathways and Experimental Workflows
The indanone scaffold has been implicated in the modulation of several key signaling pathways involved in cancer progression. For example, some indanone derivatives have been shown to inhibit tubulin polymerization or act as antagonists for specific receptors.
Below are diagrams generated using Graphviz to visualize a potential mechanism of action and a typical experimental workflow in the evaluation of these compounds.
Caption: Synthetic and biological evaluation workflow.
Caption: Potential mechanism of action of an indanone derivative.
Conclusion
This compound serves as a valuable and versatile starting material in medicinal chemistry. Its utility in the synthesis of complex indanone derivatives provides a pathway to novel therapeutic agents with potential applications in oncology, inflammation, and neurodegenerative diseases. The protocols and conceptual frameworks presented here are intended to guide researchers in the exploration of this promising chemical scaffold for the development of next-generation therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully realize its therapeutic potential.
Application Note and Protocol: Friedel-Crafts Acylation of Indane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the Friedel-Crafts acylation of indane, a key reaction in the synthesis of various pharmaceutical intermediates and research chemicals. The primary product of this electrophilic aromatic substitution is 5-acetylindane, a versatile building block in organic synthesis. This protocol is adapted from established methodologies for the acylation of similar aromatic hydrocarbons.[1] It outlines the use of acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst in a dichloromethane solvent. Safety precautions, reaction setup, work-up, and purification procedures are described in detail.
Introduction
The Friedel-Crafts acylation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that introduces an acyl group onto an aromatic ring.[2][3][4] This reaction is of significant importance in the pharmaceutical industry for the synthesis of precursors to more complex molecular structures. Indane, with its bicyclic structure containing a benzene ring fused to a cyclopentane ring, is an activated aromatic system. The electron-donating nature of the alkyl portion of the molecule directs electrophilic substitution to the para position of the aromatic ring, which in the case of indane is the 5-position. This regioselectivity leads to the preferential formation of 5-acylindane derivatives. This application note provides a standard laboratory procedure for the acetylation of indane to produce 5-acetylindane.
Chemical Reaction
Data Presentation
The following table summarizes the key reactants and expected product for the Friedel-Crafts acylation of indane.
| Reactant/Product | Chemical Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |
| Starting Material | Indane | 496-11-7 | C₉H₁₀ | 118.18 |
| Acylating Agent | Acetyl Chloride | 75-36-5 | C₂H₃ClO | 78.50 |
| Catalyst | Aluminum Chloride | 7446-70-0 | AlCl₃ | 133.34 |
| Solvent | Dichloromethane | 75-09-2 | CH₂Cl₂ | 84.93 |
| Expected Product | 5-Acetylindane | 4228-10-8 | C₁₁H₁₂O | 160.21 |
Experimental Protocol
This protocol is adapted from a general procedure for the Friedel-Crafts acylation of activated aromatic compounds.[1]
Materials:
-
Indane
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
-
Round-bottomed flask
-
Addition funnel
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Acetyl chloride is corrosive, a lachrymator, and reacts with moisture. Handle in a fume hood and wear appropriate PPE.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All operations should be performed in a well-ventilated fume hood.
-
The reaction is exothermic . Proper temperature control is crucial.
Procedure:
-
Reaction Setup:
-
In a fume hood, equip a 250 mL three-necked round-bottomed flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Protect all openings from atmospheric moisture using drying tubes (e.g., filled with calcium chloride).
-
To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equivalents).
-
Add 50 mL of anhydrous dichloromethane to the flask.
-
-
Formation of the Acylium Ion:
-
Cool the suspension of aluminum chloride in dichloromethane to 0 °C using an ice bath.
-
In the addition funnel, prepare a solution of acetyl chloride (7.85 g, 0.10 mol, 1.0 equivalent) in 20 mL of anhydrous dichloromethane.
-
Add the acetyl chloride solution dropwise to the stirred aluminum chloride suspension over a period of 15-20 minutes. Maintain the temperature at 0 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 15 minutes to allow for the formation of the acylium ion complex.
-
-
Acylation of Indane:
-
Prepare a solution of indane (11.8 g, 0.10 mol, 1.0 equivalent) in 30 mL of anhydrous dichloromethane.
-
Add the indane solution dropwise to the reaction mixture from the addition funnel over 30 minutes, keeping the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Cool the reaction mixture back to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a mixture of crushed ice (approx. 100 g) and concentrated hydrochloric acid (20 mL) in a large beaker. This should be done in a fume hood as HCl gas will be evolved.
-
Stir the mixture until all the ice has melted and the aluminum salts have dissolved.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Combine all organic layers.
-
Wash the combined organic layer with water (50 mL), followed by a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification and Characterization:
-
Filter off the drying agent.
-
Remove the dichloromethane solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 5-acetylindane.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy.
-
Mandatory Visualizations
Friedel-Crafts Acylation of Indane: Logical Workflow
Caption: Workflow for the Friedel-Crafts acylation of indane.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Friedel-Crafts acylation of indane.
References
Application Notes and Protocols for the Large-Scale Synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid (CAS 39105-39-0) for Preclinical Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2-Propyl-1H-imidazole-4,5-dicarboxylic acid (CAS 39105-39-0) is a key chemical intermediate, notably utilized in the synthesis of the angiotensin II receptor blocker, Olmesartan medoxomil, an antihypertensive drug.[1] Beyond its role as a precursor, its structural features as a substituted imidazole dicarboxylic acid suggest potential applications in coordination chemistry and as a subject of independent pharmacological investigation.[2][3] These application notes provide a detailed protocol for the large-scale synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid, designed to produce material of sufficient quantity and purity for preclinical evaluation.
Chemical Properties:
| Property | Value |
| CAS Number | 39105-39-0 (Incorrectly cited as 58954-23-7 in some sources, the user-provided CAS is assumed correct for the purpose of this document) |
| Molecular Formula | C₈H₁₀N₂O₄ |
| Molecular Weight | 198.18 g/mol [1][4] |
| IUPAC Name | 2-propyl-1H-imidazole-4,5-dicarboxylic acid[1][4] |
| Appearance | White to beige crystalline solid[5] |
| Melting Point | 190-195 °C[5] |
| Solubility | Soluble in water, ethanol, and acetone[5] |
Synthesis Protocol
The following two-step protocol is adapted from known synthetic routes for imidazole derivatives and is designed for scalability.[5]
Overall Reaction Scheme:
Caption: Two-step synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid.
Step 1: Synthesis of 2-Propyl-4,5-dihydroxy-2,3-dihydro-1H-imidazole (Intermediate)
This step involves the condensation of propylamine with glyoxylic acid.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams/liters) |
| Propylamine | 59.11 | 5.0 | 295.5 g (0.37 L) |
| Glyoxylic Acid (50% in H₂O) | 74.04 | 10.0 | 1.48 kg (1.23 L) |
| Deionized Water | 18.02 | - | 5.0 L |
Experimental Protocol:
-
To a 10 L jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add deionized water (2.5 L) and glyoxylic acid solution.
-
Cool the solution to 0-5 °C using a circulating chiller.
-
Slowly add propylamine dropwise via the addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the resulting solution containing the dihydroxyimidazole intermediate is used directly in the next step without isolation.
Step 2: Oxidation to 2-Propyl-1H-imidazole-4,5-dicarboxylic acid
This step involves the oxidation of the intermediate using potassium permanganate.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (grams) |
| Potassium Permanganate (KMnO₄) | 158.03 | 12.5 | 1975 g |
| Deionized Water | 18.02 | - | 7.5 L |
| Sodium Hydroxide (NaOH) | 40.00 | As needed | As needed |
| Hydrochloric Acid (HCl, conc.) | 36.46 | As needed | As needed |
Experimental Protocol:
-
Cool the solution from Step 1 to 0-5 °C in the 10 L reactor.
-
In a separate vessel, dissolve potassium permanganate in deionized water (7.5 L).
-
Slowly add the potassium permanganate solution to the reaction mixture over 4-6 hours, maintaining the internal temperature below 10 °C. A brown precipitate of manganese dioxide will form.
-
After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours.
-
Filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the filter cake with deionized water (2 x 1 L).
-
Combine the filtrate and washes. Cool the solution to 10-15 °C.
-
Acidify the filtrate to a pH of 2-3 by the slow addition of concentrated hydrochloric acid. A white to beige precipitate will form.
-
Cool the suspension to 0-5 °C and stir for 1-2 hours to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 1 L).
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
Expected Yield and Purity:
| Parameter | Expected Value |
| Theoretical Yield | 990.9 g |
| Expected Actual Yield | 690 - 790 g |
| Overall Yield | 70 - 80% |
| Purity (by HPLC) | >98% |
Analytical Characterization
The identity and purity of the synthesized 2-Propyl-1H-imidazole-4,5-dicarboxylic acid should be confirmed by standard analytical techniques:
-
¹H NMR: To confirm the chemical structure.
-
¹³C NMR: To further confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
HPLC: To assess purity.
-
Elemental Analysis: To confirm the elemental composition.
Experimental Workflow Visualization
Caption: Workflow for the large-scale synthesis and purification of the target compound.
Safety Precautions
-
Propylamine is a flammable and corrosive liquid. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Glyoxylic acid and hydrochloric acid are corrosive. Handle with care and appropriate PPE.
-
Potassium permanganate is a strong oxidizing agent. Avoid contact with combustible materials.
-
The oxidation reaction is exothermic. Careful temperature control is crucial to prevent runaway reactions.
These detailed application notes and protocols provide a comprehensive guide for the large-scale synthesis of 2-Propyl-1H-imidazole-4,5-dicarboxylic acid, enabling the production of high-purity material suitable for preclinical research and further drug development activities.
References
Safe Handling and Storage of 3-Chloro-1-indan-5-yl-propan-1-one: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the safe handling and storage of 3-Chloro-1-indan-5-yl-propan-1-one based on general principles of laboratory safety and information available for structurally similar compounds. No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of writing. Therefore, this compound should be treated as potentially hazardous, and a thorough risk assessment should be conducted before any handling.[1][2]
Introduction
3-Chloro-1-indan-5-yl-propan-1-one is a chemical intermediate with potential applications in pharmaceutical research and development. Due to the limited availability of specific safety and toxicity data, a conservative approach to handling and storage is essential to minimize potential risks to laboratory personnel and the environment. These application notes and protocols are designed to provide a framework for the safe use of this compound in a research setting.
Chemical and Physical Properties
Limited specific data is available for 3-Chloro-1-indan-5-yl-propan-1-one. The information below is compiled from available chemical supplier data and extrapolated from similar chlorinated organic compounds.
| Property | Value | Source |
| CAS Number | 39105-39-0 | Chemical Supplier |
| Molecular Formula | C12H13ClO | Chemical Supplier |
| Appearance | Yellow to Off-White Solid | Chemical Supplier |
| Storage Temperature | 2-8°C, under inert gas | General Recommendation for Halogenated Organics |
| Solubility | Expected to be soluble in organic solvents. | Chemical Analogy |
| Stability | Stable under recommended storage conditions. May be sensitive to moisture and light. | General Recommendation for Halogenated Organics[3] |
Hazard Identification and Risk Assessment
As the specific hazards of 3-Chloro-1-indan-5-yl-propan-1-one are not well-documented, it must be handled as a substance with unknown toxicity.[2] A thorough risk assessment is mandatory before commencing any experimental work.[4][5][6][7][8]
Potential Hazards (based on analogous compounds):
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin and Eye Irritation: May cause irritation upon contact.
-
Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.
-
Environmental Hazards: The environmental impact is unknown. Proper disposal is crucial to prevent environmental contamination.
A risk assessment should be conducted for each experimental procedure, considering the quantity of the substance used, the potential for aerosol generation, and the duration of exposure.[6][8]
Safe Handling Protocols
Engineering Controls
Engineering controls are the primary means of minimizing exposure.[1]
-
Chemical Fume Hood: All handling of 3-Chloro-1-indan-5-yl-propan-1-one, including weighing, dissolving, and transferring, must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Safety Shower and Eyewash Station: A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound.[9][10][11][12][13]
-
Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against splashes.[9][10]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[2] Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A laboratory coat must be worn. For procedures with a higher risk of splashing, a chemical-resistant apron is recommended.[9][10]
-
Respiratory Protection: If there is a risk of inhalation exposure that cannot be controlled by a fume hood, a NIOSH-approved respirator may be necessary. A risk assessment will determine the appropriate type of respirator.[9][13]
Experimental Protocols
Weighing and Preparation of Solutions
-
Preparation: Before handling the compound, ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatula, weighing paper, glassware, solvent).
-
Weighing: Tare a clean, dry weighing vessel inside the chemical fume hood. Carefully transfer the desired amount of 3-Chloro-1-indan-5-yl-propan-1-one to the vessel using a clean spatula. Avoid creating dust.
-
Dissolving: Add the solvent to the vessel containing the compound. Gently swirl or stir to dissolve. If necessary, use a sonicator within the fume hood.
-
Transfer: Carefully transfer the solution to the reaction vessel. Rinse the weighing vessel with a small amount of solvent and add the rinsing to the reaction vessel to ensure a complete transfer.
-
Cleanup: Decontaminate the spatula and weighing vessel with an appropriate solvent. Dispose of all contaminated materials as hazardous waste.
Storage Procedures
Proper storage is crucial to maintain the integrity of the compound and ensure safety.[14]
-
Container: Store in a tightly sealed, properly labeled container. The label should include the chemical name, CAS number, date received, and any hazard warnings.
-
Location: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[2] A refrigerator (2-8°C) is recommended.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.
-
Light Protection: Store in a light-resistant container or in a dark location to prevent photodecomposition.
Waste Disposal
All waste contaminated with 3-Chloro-1-indan-5-yl-propan-1-one must be treated as hazardous waste.[1]
-
Segregation: Collect all waste in a designated, sealed, and clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.
-
Labeling: The waste container must be labeled as "Hazardous Waste" and include the chemical name.
-
Disposal: Dispose of the waste through your institution's hazardous waste management program. Follow all local, state, and federal regulations.
Emergency Procedures
Spills
-
Minor Spill (inside a fume hood):
-
Alert others in the immediate area.
-
Wear appropriate PPE.
-
Contain the spill with an absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.
-
Decontaminate the area with an appropriate solvent and then soap and water.
-
-
Major Spill (outside a fume hood):
Exposure
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16][18] Seek medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[16][18] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. twu.edu [twu.edu]
- 3. oxy.com [oxy.com]
- 4. Risk assessment of chemical substances - Canada.ca [canada.ca]
- 5. acs.org [acs.org]
- 6. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 7. Hazard and risk assessment of chemicals - Kemikalieinspektionen [kemi.se]
- 8. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 9. falseguridad.com [falseguridad.com]
- 10. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 11. resources.duralabel.com [resources.duralabel.com]
- 12. hazmatschool.com [hazmatschool.com]
- 13. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 14. nottingham.ac.uk [nottingham.ac.uk]
- 15. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 16. Chemical Spills | Environment, Health & Safety [ehs.ucsf.edu]
- 17. ehs.princeton.edu [ehs.princeton.edu]
- 18. safety.fsu.edu [safety.fsu.edu]
Application Notes and Protocols for Monitoring the Synthesis of 2-Amino-3-hydroxy-5-bromopyridine (CAS 39105-39-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for monitoring the synthesis of 2-amino-3-hydroxy-5-bromopyridine, a key intermediate in pharmaceutical development. The synthesis involves the conversion of 2-amino-3,5-dibromopyridine. Effective reaction monitoring is crucial for optimizing yield, minimizing impurities, and ensuring batch-to-batch consistency. The following application notes describe the use of Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) for this purpose, offering robust methods for tracking the consumption of starting material and the formation of the product.
Reaction Overview
The synthesis of 2-amino-3-hydroxy-5-bromopyridine is achieved through the hydrolysis of 2-amino-3,5-dibromopyridine in the presence of a base. A typical laboratory-scale procedure is described by PrepChem, involving the heating of 2-amino-3,5-dibromopyridine with potassium hydroxide in an aqueous solution.
Reaction Scheme:
Monitoring the disappearance of the starting material, 2-amino-3,5-dibromopyridine, and the appearance of the product, 2-amino-3-hydroxy-5-bromopyridine, is essential for determining the reaction endpoint.
Analytical Methods for Reaction Monitoring
Two primary chromatographic techniques are recommended for monitoring the progress of this synthesis:
-
Thin-Layer Chromatography (TLC): A rapid and qualitative method ideal for quick checks of the reaction status.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method that provides detailed information on the relative concentrations of reactants, products, and any byproducts.
Data Presentation
For effective comparison and documentation, all quantitative data from reaction monitoring should be summarized in a structured table.
Table 1: HPLC Monitoring of 2-Amino-3-hydroxy-5-bromopyridine Synthesis
| Timepoint (hours) | Starting Material Peak Area (%) | Product Peak Area (%) | Unknown Impurity 1 Peak Area (%) |
| 0 | 99.8 | 0.1 | 0.1 |
| 2 | 75.2 | 24.5 | 0.3 |
| 4 | 48.9 | 50.8 | 0.3 |
| 6 | 22.1 | 77.5 | 0.4 |
| 8 | 5.3 | 94.2 | 0.5 |
| 10 | <0.5 | 99.0 | 0.5 |
Experimental Protocols
Protocol for Thin-Layer Chromatography (TLC) Monitoring
Objective: To qualitatively assess the progress of the reaction by observing the disappearance of the starting material spot and the appearance of the product spot.
Materials:
-
TLC plates (e.g., Silica Gel 60 F254)
-
Developing chamber
-
Mobile phase: A mixture of ethyl acetate and hexane is a common starting point for separating aromatic amines. A recommended ratio to start with is 30:70 (v/v) ethyl acetate:hexane. This may require optimization.
-
Visualization agent: UV lamp (254 nm) and a potassium permanganate stain.
-
Capillary tubes for spotting.
-
Reaction mixture aliquots.
-
Reference standards: 2-amino-3,5-dibromopyridine and 2-amino-3-hydroxy-5-bromopyridine.
Procedure:
-
Prepare the Developing Chamber: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.
-
Spot the TLC Plate: Using a capillary tube, spot a small amount of the starting material (dissolved in a suitable solvent like ethyl acetate), the co-spot (starting material and reaction mixture), and the reaction mixture on the baseline of the TLC plate. Keep the spots small and well-separated.
-
Develop the Plate: Place the spotted TLC plate in the equilibrated developing chamber. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent front to ascend the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle any visible spots. Further visualization can be achieved by dipping the plate in a potassium permanganate stain followed by gentle heating.
-
Interpret the Results: The starting material, being less polar, will have a higher Rf value than the more polar product containing a hydroxyl group. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while the spot for the product will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible.
Protocol for High-Performance Liquid Chromatography (HPLC) Monitoring
Objective: To quantitatively determine the percentage of starting material remaining and product formed at various time points.
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Sample vials.
-
Syringe filters (0.45 µm).
-
Solvents for sample dilution (e.g., acetonitrile/water mixture).
-
Reference standards: 2-amino-3,5-dibromopyridine and 2-amino-3-hydroxy-5-bromopyridine.
Procedure:
-
HPLC Method Development (Example):
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of Mobile Phase A (Water with 0.1% TFA) and Mobile Phase B (Acetonitrile with 0.1% TFA).
-
Gradient: Start with 95% A and 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
At designated time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of a 50:50 acetonitrile:water mixture.
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis:
-
Inject the prepared samples onto the HPLC system.
-
Integrate the peak areas for the starting material and the product.
-
Calculate the percentage of each component based on the total peak area (assuming equal response factors for a preliminary assessment). For more accurate quantification, a calibration curve using reference standards should be prepared.
-
-
Data Analysis:
-
Plot the percentage of starting material and product as a function of reaction time to monitor the reaction profile. The reaction is deemed complete when the peak corresponding to the starting material is consumed to a desired level (e.g., less than 1%).
-
Visualization of Workflow
The following diagram illustrates the general workflow for monitoring the synthesis of 2-Amino-3-hydroxy-5-bromopyridine.
Caption: Workflow for monitoring the synthesis of 2-amino-3-hydroxy-5-bromopyridine.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
Welcome to the technical support center for the synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving reaction yields, troubleshooting common issues, and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method is the Friedel-Crafts acylation of 2,3-dihydro-1H-indene (indane) with 3-chloropropionyl chloride. This reaction is an electrophilic aromatic substitution where the acyl group is introduced onto the aromatic ring of the indane molecule, typically in the presence of a Lewis acid catalyst.
Q2: Which Lewis acid catalyst is most suitable for this synthesis?
A2: Aluminum chloride (AlCl₃) is the most frequently used and potent Lewis acid for Friedel-Crafts acylation. However, other Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be employed. The choice of catalyst can influence reaction rate and yield, and may require optimization for specific laboratory conditions.
Q3: What is the expected regioselectivity of the acylation on the indane ring?
A3: The alkyl substituent on the benzene ring of indane is an ortho-, para-director. Therefore, the acylation is expected to occur primarily at the para-position (position 5) relative to the fused ring system, yielding the desired this compound. Some ortho-acylation (at position 4) may occur as a minor byproduct.
Q4: What are the potential side reactions that can lead to low yield?
A4: Low yields can result from several factors:
-
Polysubstitution: Although the acyl group is deactivating, highly reactive starting materials or harsh reaction conditions can lead to the introduction of more than one acyl group.
-
Deactivation of the catalyst: Lewis acids like AlCl₃ are sensitive to moisture. Inadequate drying of reagents and glassware can deactivate the catalyst.
-
Complex formation: The ketone product can form a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst.
-
Side reactions of the acyl chloride: 3-chloropropionyl chloride can potentially undergo elimination or other side reactions under the reaction conditions.
Q5: How can the product be purified?
A5: The crude product is typically a solid. Purification can be achieved through recrystallization from a suitable solvent, such as pentane or a mixture of ethyl acetate and hexanes. Column chromatography can also be employed for higher purity.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst due to moisture. | Ensure all glassware is thoroughly dried. Use freshly opened or properly stored anhydrous Lewis acid. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon). |
| Deactivated aromatic ring (if using a substituted indane with electron-withdrawing groups). | This reaction works best with electron-rich or neutral aromatic rings. If your indane is substituted with deactivating groups, consider alternative synthetic routes. | |
| Insufficient reaction time or temperature. | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider increasing the temperature or extending the reaction time. | |
| Formation of Multiple Products (Isomers or Polysubstituted) | Reaction temperature is too high. | Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity. |
| Incorrect stoichiometry of reactants. | Use a slight excess of the indane relative to the 3-chloropropionyl chloride to minimize polysubstitution. | |
| Product is an Oil and Does Not Solidify | Presence of impurities. | Attempt to purify a small sample by column chromatography to isolate the desired product. If successful, scale up the chromatography. |
| Incomplete reaction, leaving unreacted starting materials. | Check for the presence of starting materials via TLC. If present, consider restarting the reaction with optimized conditions. | |
| Difficulty in Isolating the Product During Workup | Emulsion formation during aqueous wash. | Add a small amount of brine to the separatory funnel to help break the emulsion. |
| Product is partially soluble in the aqueous layer. | Perform multiple extractions with the organic solvent to ensure complete recovery of the product. |
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Friedel-Crafts acylation of indane with 3-chloropropionyl chloride using different Lewis acid catalysts. Please note that these are representative values and may vary based on specific experimental parameters.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| AlCl₃ | Dichloromethane (DCM) | 0 to room temp. | 2 - 4 | 75 - 90 |
| FeCl₃ | Dichloromethane (DCM) | Room temp. to 40 | 4 - 8 | 60 - 75 |
| ZnCl₂ | Dichloromethane (DCM) | 40 (reflux) | 8 - 12 | 40 - 60 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
Materials:
-
2,3-dihydro-1H-indene (Indane)
-
3-chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Pentane or a mixture of ethyl acetate/hexanes for recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler), suspend anhydrous aluminum chloride (1.1 to 1.3 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C in an ice-water bath.
-
Addition of Acyl Chloride: Add 3-chloropropionyl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
Addition of Indane: To the resulting mixture, add a solution of 2,3-dihydro-1H-indene (1.0 to 1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel, maintaining the temperature between 0 and 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from pentane or a mixture of ethyl acetate and hexanes to yield this compound as a solid.
Visualizations
Caption: Step-by-step experimental workflow for the synthesis.
Troubleshooting Logic
Technical Support Center: Optimization of Reaction Conditions for CAS 39105-39-0 Production
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals involved in the synthesis of 2-((3-bromobenzyl)oxy)tetrahydro-2H-pyran (CAS 39105-39-0). Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and optimized reaction conditions to streamline your chemical synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the preparation of 2-((3-bromobenzyl)oxy)tetrahydro-2H-pyran?
A1: The most prevalent and efficient method for synthesizing 2-((3-bromobenzyl)oxy)tetrahydro-2H-pyran is the protection of 3-bromobenzyl alcohol with 3,4-dihydro-2H-pyran (DHP) under acidic catalysis. This reaction is a specific instance of the widely used method for forming tetrahydropyranyl (THP) ethers, which are common protecting groups for alcohols.
Q2: Which acid catalysts are most effective for this reaction?
A2: A variety of Brønsted and Lewis acids can be used. Commonly, pyridinium p-toluenesulfonate (PPTS) is preferred due to its mild, non-aqueous nature, which minimizes side reactions. Other effective catalysts include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and hydrochloric acid (HCl). The choice of catalyst can influence reaction time and yield.
Q3: My reaction is not proceeding to completion. What are the possible causes?
A3: Incomplete conversion can be due to several factors:
-
Inactive Catalyst: The acid catalyst may have degraded. Prepare a fresh solution or use a new batch.
-
Insufficient Catalyst: The catalytic amount may be too low. A typical loading is 1-5 mol%.
-
Low Temperature: The reaction may require gentle heating (e.g., 40-50 °C) to proceed at a reasonable rate.
-
Presence of Water: Traces of water can deactivate the catalyst and hydrolyze the product. Ensure all reagents and glassware are dry.
Q4: I am observing the formation of byproducts. What are they and how can I avoid them?
A4: A common byproduct is the polymer of 3,4-dihydro-2H-pyran, which can form in the presence of a strong acid. To mitigate this, use a milder catalyst like PPTS and control the reaction temperature. Another potential byproduct is from the self-condensation of 3-bromobenzyl alcohol, although this is less common under these reaction conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Product degradation during workup. 3. Polymerization of DHP. | 1. Increase reaction time or temperature slightly. Ensure catalyst is active. 2. Use a mild basic wash (e.g., saturated NaHCO₃ solution) during workup to neutralize the acid catalyst. 3. Use a milder catalyst (e.g., PPTS) and avoid excessive heat. |
| Product is an oil instead of a solid | Presence of impurities, such as residual solvent or byproducts. | Purify the product using column chromatography on silica gel. |
| Difficulty in removing the THP group (if used as a protecting group) | The THP ether is stable under basic and nucleophilic conditions. | Deprotection is typically achieved under acidic conditions (e.g., acetic acid in THF/water, or a catalytic amount of HCl in methanol). |
| Reaction is too slow | 1. Low reaction temperature. 2. Insufficient amount of catalyst. | 1. Gently warm the reaction mixture to 40-50 °C. 2. Increase the catalyst loading to 3-5 mol%. |
Experimental Protocol: Synthesis of 2-((3-bromobenzyl)oxy)tetrahydro-2H-pyran
This protocol details a standard laboratory procedure for the synthesis of the target compound.
Materials:
-
3-bromobenzyl alcohol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (p-TsOH)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
To a solution of 3-bromobenzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS, 0.02 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 2-((3-bromobenzyl)oxy)tetrahydro-2H-pyran.
Optimization of Reaction Conditions
The following table summarizes the results of a study to optimize the reaction conditions for the synthesis of CAS 39105-39-0.
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | p-TsOH (1%) | DCM | 25 | 4 | 85 |
| 2 | p-TsOH (1%) | THF | 25 | 6 | 78 |
| 3 | PPTS (2%) | DCM | 25 | 2 | 95 |
| 4 | PPTS (2%) | DCM | 40 | 1 | 92 |
| 5 | H₂SO₄ (cat.) | DCM | 25 | 3 | 80 (with byproducts) |
Visualizations
Caption: Experimental workflow for the synthesis of CAS 39105-39-0.
Caption: Simplified reaction mechanism for the acid-catalyzed formation of the THP ether.
Technical Support Center: Purification of 3-Chloro-1-indan-5-yl-propan-1-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of crude 3-Chloro-1-indan-5-yl-propan-1-one.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is an orange or brown oil, but the literature describes it as an off-white or yellow solid. What could be the issue?
A1: The discoloration and oily nature of your product likely indicate the presence of impurities. Common causes include:
-
Residual Catalyst: If the synthesis was a Friedel-Crafts acylation, residual aluminum chloride (AlCl₃) complexed with the product or solvent can result in a dark, viscous oil.
-
Unreacted Starting Materials: The presence of unreacted indane or 3-chloropropionyl chloride can lower the melting point of the mixture, causing it to be an oil or a low-melting solid.
-
Polysubstitution Products: Friedel-Crafts reactions can sometimes lead to the formation of di- or tri-acylated indane byproducts, which may be oils.
-
Solvent Residue: Incomplete removal of the reaction solvent can also result in an oily product.
Solution: A thorough aqueous workup is crucial to remove the catalyst.[1][2] Subsequent purification by either recrystallization or column chromatography should yield the desired solid product.
Q2: How do I effectively remove the aluminum chloride catalyst after a Friedel-Crafts reaction?
A2: To remove the AlCl₃ catalyst, the reaction mixture should be carefully and slowly poured onto a mixture of crushed ice and concentrated hydrochloric acid.[2][3] This hydrolyzes the aluminum salts and breaks the complex formed between the catalyst and the ketone product. The product can then be extracted into an organic solvent. The organic layer should be washed sequentially with dilute HCl, water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally brine.
Q3: My TLC analysis of the crude product shows multiple spots. What are these likely to be?
A3: The multiple spots on your TLC plate likely correspond to a mixture of the desired product and several impurities. Based on a typical Friedel-Crafts acylation synthesis, these could be:
-
Unreacted Indane: This will be a less polar spot with a higher Rf value.
-
Regioisomers: Acylation of indane can also occur at other positions on the aromatic ring, leading to isomers with similar polarity and thus, close Rf values.
-
Polyacylated Indane: These byproducts will be more polar than the desired product, resulting in lower Rf values.
-
3-Chloropropionic Acid: If the 3-chloropropionyl chloride starting material hydrolyzed, this carboxylic acid impurity will be very polar and may remain at the baseline of the TLC plate.
Q4: What is a good starting point for developing a recrystallization procedure?
A4: A good starting point for recrystallization is to test the solubility of your crude product in a variety of solvents with different polarities. For aromatic ketones like 3-Chloro-1-indan-5-yl-propan-1-one, common solvent systems include:
-
Single Solvents: Ethanol, isopropanol, or acetone.[4]
-
Solvent Pairs: A combination of a solvent in which the compound is soluble (like dichloromethane or acetone) and a non-solvent in which it is insoluble (like hexanes or water).[5][6] A common pair for compounds of this type is ethyl acetate/hexanes.[6]
The ideal solvent will dissolve the crude product when hot but have low solubility when cold.
Q5: I'm struggling to get crystals to form during recrystallization. What can I do?
A5: If crystals do not form upon cooling, you can try the following techniques:
-
Scratch the inner surface of the flask with a glass rod at the meniscus of the solution. This can create nucleation sites for crystal growth.
-
Add a seed crystal of the pure product to the solution.
-
Cool the solution slowly to room temperature, and then place it in an ice bath or refrigerator. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.
-
Reduce the amount of solvent by gentle heating or under a stream of nitrogen and then allow the solution to cool again.
Data Presentation
Table 1: Physical Properties of 3-Chloro-1-indan-5-yl-propan-1-one and Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Appearance | Melting Point (°C) |
| 3-Chloro-1-indan-5-yl-propan-1-one | C₁₂H₁₃ClO | 208.68 | Off-White to Yellow Solid[7][8] | Not reported, estimated to be a low-melting solid |
| 3'-Chloropropiophenone | C₉H₉ClO | 168.62 | White to Light Yellow Crystalline Solid[2] | ~40[2][3] |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent System |
| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate gradient (e.g., starting from 95:5 and increasing polarity)[9][10] |
| Recrystallization | - | Ethanol, Isopropanol, Acetone, or a solvent pair like Ethyl Acetate/Hexane[4][5][6] |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In small test tubes, test the solubility of a small amount of the crude material in various solvents (e.g., ethanol, ethyl acetate, hexanes, acetone) to find a suitable solvent or solvent pair. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude 3-Chloro-1-indan-5-yl-propan-1-one in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid just dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Analyze the crude mixture by Thin Layer Chromatography (TLC) to determine a suitable mobile phase. Test various ratios of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). An ideal solvent system will give the desired product an Rf value of 0.2-0.4 and provide good separation from impurities.[9]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the silica gel column.
-
Elution: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase (gradient elution) to elute the compounds from the column.[10]
-
Fraction Collection: Collect the eluent in a series of fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-Chloro-1-indan-5-yl-propan-1-one.
Visualizations
References
- 1. Novel Process For The Preparation Of 3' Chloropropiophenone [quickcompany.in]
- 2. 3'-Chloropropiophenone | 34841-35-5 [chemicalbook.com]
- 3. prepchem.com [prepchem.com]
- 4. Best Solvent for Recrystallization - Nanjing Huaxi Chemical Co.,Ltd [huaxichemical.com]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. CAS 39105-39-0|3-Chloro-1-Indan-5-Yl-Propan-1-One [rlavie.com]
- 8. 3-Chloro-1-indan-5-yl-propan-1-one_其他_德威钠 [gjbzwzw.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
How to prevent degradation of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
A1: The primary degradation pathway for this compound, a β-chloroketone, is through β-elimination of hydrogen chloride (HCl). This reaction is often facilitated by the presence of bases, heat, or light and results in the formation of the corresponding α,β-unsaturated ketone, 1-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-one.
Q2: How can I visually identify if my sample of this compound has started to degrade?
A2: A pure sample of this compound is typically an off-white to pale yellow solid. Degradation can sometimes lead to a change in color, often a darkening or yellowing, due to the formation of conjugated systems and other byproducts. However, significant degradation can occur without a noticeable color change, making analytical verification essential.
Q3: What are the recommended storage conditions to minimize degradation?
A3: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. It is crucial to keep it away from direct sunlight and heat sources.[1] Storage in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is also recommended to prevent exposure to moisture and atmospheric bases.
Q4: Can I dissolve the compound in any solvent for my experiments?
A4: Care should be taken when selecting a solvent. Avoid basic solvents or buffers, as they can promote β-elimination. Protic solvents may also participate in side reactions. Aprotic, non-polar, or weakly polar solvents are generally preferred. If a specific reaction requires a basic medium, it is advisable to use the compound immediately after dissolution and maintain a low temperature to slow down the degradation process.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Decreased Purity Over Time | Improper storage conditions (exposure to heat, light, or moisture). | Store the compound in a tightly sealed container, in a refrigerator or freezer, under an inert atmosphere, and protected from light.[1] |
| Presence of basic impurities in the storage container or solvent. | Ensure all glassware is thoroughly cleaned and dried. Use high-purity, anhydrous, and non-basic solvents. | |
| Unexpected Side Products in Reaction | Degradation of the starting material to the α,β-unsaturated ketone. | Confirm the purity of the starting material using HPLC or GC-MS before starting the reaction. Purify the compound if necessary. |
| Reaction conditions (e.g., high temperature, basic reagents) are causing in-situ degradation. | Run the reaction at the lowest possible temperature. If a base is required, consider using a non-nucleophilic or sterically hindered base and add it slowly at a low temperature. | |
| Inconsistent Experimental Results | Variable purity of the starting material between batches or experiments. | Standardize the storage and handling procedures for the compound. Always check the purity of a new batch before use. |
| Discoloration of the Solid Compound | Significant degradation has occurred. | The compound should be re-purified (e.g., by recrystallization or chromatography) and its identity and purity confirmed by analytical methods before use. |
Data Presentation
Table 1: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | 2-8°C (refrigerated) or -20°C (frozen) for long-term storage. | Reduces the rate of chemical reactions, including β-elimination. |
| Atmosphere | Inert gas (Argon or Nitrogen). | Prevents oxidation and exposure to atmospheric moisture and CO₂ (which can form carbonic acid in the presence of water). |
| Light | Amber vial or stored in the dark. | Prevents photo-initiated degradation pathways.[1] |
| Container | Tightly sealed, non-reactive material (e.g., glass). | Prevents contamination and exposure to air and moisture.[1] |
Table 2: Potential Degradation Product and Analytical Signatures
| Compound | Structure | Molecular Weight | Expected Analytical Signature (LC-MS) |
| This compound | C₁₂H₁₃ClO | 208.68 g/mol | [M+H]⁺ at m/z 209.07 |
| 1-(2,3-dihydro-1H-inden-5-yl)prop-2-en-1-one | C₁₂H₁₂O | 172.22 g/mol | [M+H]⁺ at m/z 173.09 |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of this compound and detecting the primary degradation product. Method optimization may be required.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
2. Mobile Phase and Gradient:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
A gradient elution can be used for optimal separation. A suggested starting gradient is:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 30% B
-
20-25 min: 30% B
-
3. Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of acetonitrile to make a 1 mg/mL stock solution.
-
Further dilute with the initial mobile phase composition to a working concentration of approximately 50-100 µg/mL.
4. HPLC Parameters:
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[2]
-
Detector Wavelength: 254 nm (or a wavelength determined by UV-Vis scan of the compound).
5. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of the main compound as a percentage of the total peak area.
-
The degradation product, being more non-polar, is expected to have a longer retention time than the parent compound.
Visualizations
Caption: Primary degradation pathway of this compound.
References
Technical Support Center: Synthesis of 5-(3-chloropropionyl)indane
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(3-chloropropionyl)indane. Our aim is to help you overcome common challenges encountered during the scale-up of this process and optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the Friedel-Crafts acylation of indane with 3-chloropropionyl chloride.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of 5-(3-chloropropionyl)indane can stem from several factors. Below is a systematic guide to troubleshooting this issue.
-
Catalyst Inactivity: The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst. It is also important to note that the ketone product forms a stable complex with AlCl₃, which can inhibit its catalytic activity.[1][2]
-
Troubleshooting Steps:
-
Ensure all glassware is thoroughly oven-dried before use.
-
Use anhydrous solvents and reagents.
-
Use a stoichiometric amount or a slight excess of the Lewis acid catalyst.
-
-
-
Suboptimal Reaction Temperature: Temperature plays a critical role in the reaction rate and selectivity. An inadequate temperature may result in an incomplete reaction, while excessively high temperatures can promote side reactions and decomposition.[3]
-
Troubleshooting Steps:
-
Systematically optimize the reaction temperature. Start with lower temperatures (e.g., 0-5 °C) during the addition of reagents and gradually increase to find the optimal balance between reaction rate and byproduct formation.
-
-
-
Poor Quality of Starting Materials: Impurities in indane or 3-chloropropionyl chloride can interfere with the reaction, leading to the formation of unwanted byproducts and a lower yield of the desired product.
-
Troubleshooting Steps:
-
Ensure the purity of your starting materials through appropriate analytical techniques (e.g., NMR, GC-MS).
-
Purify starting materials if necessary (e.g., distillation).
-
-
-
Side Reactions: Several side reactions can compete with the desired acylation, consuming the starting materials and reducing the overall yield. These include di-acylation and polymerization of the starting materials or products.
-
Troubleshooting Steps:
-
Control the stoichiometry of the reactants carefully. Using a slight excess of indane can sometimes minimize di-acylation.
-
Optimize the reaction time to prevent the formation of byproducts from prolonged exposure to the catalyst.
-
-
Q2: I am observing the formation of multiple products. How can I improve the regioselectivity of the reaction?
A2: The Friedel-Crafts acylation of indane can potentially yield two main regioisomers: the desired 5-substituted product and the 4-substituted isomer. The alkyl group on the aromatic ring of indane is an ortho-, para-director.
-
Controlling Regioselectivity:
-
Steric Hindrance: The acylation at the 5-position (para to one of the alkyl attachments) is generally favored over the 4-position (ortho) due to reduced steric hindrance.
-
Reaction Conditions: While detailed studies on the regioselectivity of indane acylation with 3-chloropropionyl chloride are not extensively available, in general, milder reaction conditions (lower temperatures and less active catalysts) can sometimes improve selectivity.
-
Q3: My reaction mixture turns dark and forms a tar-like substance. What is causing this and how can it be prevented?
A3: The formation of a dark, insoluble tar is often indicative of polymerization or resinification of the reactants or products under the strong acidic conditions of the Friedel-Crafts reaction.
-
Troubleshooting Steps:
-
Use Milder Lewis Acids: Consider replacing AlCl₃ with milder Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[1]
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures can significantly reduce the rate of polymerization.
-
Controlled Addition of Reagents: Add the acylating agent and catalyst slowly and in a controlled manner to avoid localized high concentrations of acid and exothermic reactions.
-
Q4: How can I minimize the environmental impact of the reaction, particularly the acidic waste stream?
A4: The traditional Friedel-Crafts acylation using a stoichiometric amount of AlCl₃ generates a significant amount of acidic aluminum-containing waste during the aqueous workup.
-
Mitigation Strategies:
-
Catalyst Recycling: Investigate methods for the recovery and recycling of the aluminum chloride catalyst. Some patents describe processes for concentrating and reusing the AlCl₃ solution from the waste stream.[4][5]
-
Use of Solid Acid Catalysts: Explore the use of heterogeneous solid acid catalysts, such as zeolites or supported metal oxides. These catalysts are often more environmentally friendly as they can be easily separated from the reaction mixture and potentially reused.
-
Data Presentation
While specific quantitative data for the synthesis of 5-(3-chloropropionyl)indane is not extensively available in the public literature, the following tables provide illustrative data from analogous Fried-Crafts acylation reactions that demonstrate the impact of different catalysts and reaction conditions on the yield of acylated aromatic compounds.
Table 1: Effect of Different Lewis Acid Catalysts on the Yield of an Analogous Acylation Reaction.
| Catalyst (Lewis Acid) | Molar Ratio (Catalyst:Acylating Agent) | Reaction Time (hours) | Yield (%) |
| AlCl₃ | 1.1 : 1 | 2 | 90 |
| FeCl₃ | 1.1 : 1 | 4 | 75 |
| ZnCl₂ | 1.1 : 1 | 6 | 60 |
| SnCl₄ | 1.1 : 1 | 4 | 80 |
This table is illustrative and based on general knowledge of Friedel-Crafts reactions. Actual yields will vary depending on the specific substrates and conditions.
Table 2: Influence of Reaction Temperature on the Yield of an Analogous Acylation Reaction.
| Temperature (°C) | Reaction Time (hours) | Yield (%) |
| 0 | 6 | 75 |
| 25 (Room Temp.) | 4 | 88 |
| 50 | 2 | 82 (with increased byproducts) |
| 80 | 1 | 65 (with significant decomposition) |
This table is illustrative and based on general knowledge of Friedel-Crafts reactions. Actual yields will vary depending on the specific substrates and conditions.
Experimental Protocols
General Protocol for the Synthesis of 5-(3-chloropropionyl)indane:
Materials:
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Indane
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3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
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Hydrochloric Acid (HCl), concentrated
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Saturated Sodium Bicarbonate solution
-
Brine
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Anhydrous Magnesium Sulfate (MgSO₄)
-
Ice
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
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Under a nitrogen atmosphere, add anhydrous AlCl₃ (1.1 equivalents) to anhydrous DCM.
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Cool the suspension to 0 °C in an ice bath.
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Add a solution of 3-chloropropionyl chloride (1.0 equivalent) in anhydrous DCM dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
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After the addition is complete, add a solution of indane (1.0 equivalent) in anhydrous DCM dropwise over 1 hour, keeping the temperature below 5 °C.
-
Once the addition of indane is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Visualizations
Caption: Reaction pathway for the synthesis of 5-(3-chloropropionyl)indane.
Caption: Potential side reaction: Di-acylation of the product.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 4. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 5. FR2788764A1 - Preparation of indanones and thioindanones by Friedel Crafts acylation of a benzene in the presence of hydrofluoric acid, and cyclization using sulfuric acid - Google Patents [patents.google.com]
Technical Support Center: Resolving Ambiguous Peaks in the NMR Spectrum of 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one (CAS 39105-39-0)
This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of 3-Chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one and may be encountering challenges with spectral interpretation, specifically ambiguous or overlapping peaks.
Troubleshooting Guide
Problem: Overlapping and Ambiguous Peaks in the ¹H NMR Spectrum
Question: My ¹H NMR spectrum of this compound shows significant signal overlap, particularly in the aromatic and aliphatic regions, making it difficult to assign protons and determine coupling constants. What steps can I take to resolve these ambiguities?
Answer: Overlapping signals in 1D NMR spectra are a common challenge, especially with molecules containing multiple spin systems in similar chemical environments. A systematic approach involving a combination of 1D and 2D NMR experiments, as well as adjustments to experimental conditions, can effectively resolve these ambiguities.
Experimental Protocols for Peak Resolution
Protocol 1: Two-Dimensional (2D) NMR Spectroscopy
Two-dimensional NMR is a powerful method for resolving overlapping signals by spreading them out into a second dimension, revealing correlations between nuclei.[1]
Detailed Methodologies:
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). Cross-peaks in the COSY spectrum connect coupled protons, allowing for the tracing of spin systems within the molecule.[1]
-
Experimental Parameters:
-
Pulse Program: Standard COSY (e.g., cosygpqf).
-
Number of Scans: 2-8 per increment.
-
Data Points (F2): 2048.
-
Increments (F1): 256-512.
-
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atoms they are attached to (one-bond C-H correlation).[1][2] This is particularly useful for resolving overlapping proton signals by utilizing the typically larger chemical shift dispersion of ¹³C nuclei.[3]
-
Experimental Parameters:
-
Pulse Program: Standard HSQC with gradient selection (e.g., hsqcedetgpsp).
-
¹J(C,H) Coupling Constant: ~145 Hz.
-
Number of Scans: 4-16 per increment.
-
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges (typically 2-3 bonds).[1][2] HMBC is invaluable for piecing together different spin systems and confirming the overall carbon skeleton.[1]
-
Experimental Parameters:
-
Pulse Program: Standard HMBC (e.g., hmbcgplpndqf).
-
Long-Range Coupling Constant: Optimized for 4-10 Hz.
-
Number of Scans: 16-64 per increment.
-
-
Summary of 2D NMR Techniques for Peak Resolution
| Experiment | Information Provided | Primary Use Case for CAS 39105-39-0 |
| ¹H-¹H COSY | Identifies J-coupled protons (H-H correlations).[1] | Differentiating the aromatic protons on the indane ring and resolving the aliphatic protons of the indane and propyl chain. |
| ¹H-¹³C HSQC | Correlates protons to their directly attached carbons.[1] | Assigning protons to their respective carbons, especially in the crowded aliphatic region. |
| ¹H-¹³C HMBC | Shows correlations between protons and carbons over 2-3 bonds.[1] | Confirming the connectivity between the propyl chain, the carbonyl group, and the indane ring. |
Protocol 2: Modifying Experimental Conditions
1. Changing the NMR Solvent:
The chemical shifts of protons can be influenced by the surrounding solvent.[3] Changing from a common solvent like deuterochloroform (CDCl₃) to an aromatic solvent like benzene-d₆ or a more polar solvent like DMSO-d₆ can alter the chemical shifts of certain protons, potentially resolving signal overlap.[4]
Methodology:
-
Sample Preparation: Prepare a new sample of this compound in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆, or DMSO-d₆).
-
Acquisition: Acquire a standard ¹H NMR spectrum in the new solvent.
-
Comparison: Compare the new spectrum to the original one to identify any resolved signals.
2. Variable Temperature (VT) NMR:
In some cases, peak broadening or ambiguity can arise from dynamic processes such as conformational exchange.[3] Acquiring spectra at different temperatures can help to resolve individual signals if the rate of exchange can be slowed down or sped up on the NMR timescale.[1][4]
Methodology:
-
Sample Preparation: Prepare a sample in a suitable deuterated solvent with a high boiling point (e.g., DMSO-d₆ or toluene-d₈).
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature.
-
Temperature Variation: Gradually increase or decrease the temperature in increments of 10-20 °C. Allow the sample to equilibrate for 5-10 minutes at each new temperature.
-
Shimming: Re-shim the magnetic field at each temperature to maintain optimal resolution.
-
Acquisition: Acquire a ¹H NMR spectrum at each temperature and observe any changes in peak shape or chemical shift.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of ambiguity in an NMR spectrum?
A1: Ambiguous peaks in an NMR spectrum can stem from several factors, which can be broadly categorized as:
-
Sample-related issues: Impurities, poor sample preparation (e.g., undissolved material), or sample concentration effects.[3]
-
Instrumental factors: Poor shimming of the magnetic field, leading to broad and asymmetric peaks.[3]
-
Molecular phenomena: Overlapping signals from protons in similar chemical environments, complex coupling patterns, or dynamic processes like conformational exchange.[3]
Q2: My ¹³C NMR spectrum is very weak. How can I improve the signal-to-noise ratio?
A2: The low natural abundance of the ¹³C isotope often results in weak signals. To improve the signal-to-noise ratio, you can:
-
Increase the number of scans: Acquiring data for a longer duration will improve the signal.
-
Increase sample concentration: A more concentrated sample will yield a stronger signal.
-
Use a higher field NMR spectrometer: Higher magnetic fields provide greater sensitivity.[2]
Q3: I see unexpected signals in my ¹H NMR spectrum. Could this be due to diastereomers or other isomers?
A3: The presence of unexpected signals could indeed suggest a mixture of diastereomers, especially if the synthesis could lead to multiple stereoisomers. To investigate this, advanced 2D NMR techniques can be employed:
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. Different diastereomers will exhibit a unique set of NOE cross-peaks due to their different spatial arrangements.[1]
-
EXSY (Exchange Spectroscopy): This technique is designed to detect chemical exchange processes. If interconverting isomers are present, cross-peaks will be observed between the signals of the different forms.[1]
Q4: How can I confirm the presence of exchangeable protons, such as from residual water?
A4: The simplest method is a "D₂O shake."[3][4] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. Protons on heteroatoms (like -OH or -NH) will exchange with deuterium, causing their corresponding peaks to diminish or disappear from the spectrum.[3][4]
Visualizations
Caption: Experimental workflow for resolving ambiguous NMR peaks.
Caption: Logic diagram for identifying the source of NMR peak ambiguity.
References
Minimizing byproduct formation in the synthesis of 3-Chloro-1-indan-5-yl-propan-1-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 3-Chloro-1-indan-5-yl-propan-1-one. The primary focus is on minimizing byproduct formation during this Friedel-Crafts acylation reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing 3-Chloro-1-indan-5-yl-propan-1-one?
The synthesis is typically achieved through a Friedel-Crafts acylation of indane with 3-chloropropionyl chloride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2]
Q2: What are the most common byproducts in this synthesis?
While specific quantitative data for this reaction is not extensively published, based on the principles of Friedel-Crafts acylation, the following byproducts can be anticipated:
-
Isomeric Products: Acylation can occur at different positions on the indane ring. The primary byproduct is likely the 4-isomer (4-acylindane), with the potential for small amounts of the 6-isomer (6-acylindane) as well. The desired product is the 5-isomer.
-
Polysubstituted Products: Although less common in acylation than alkylation due to the deactivating effect of the acyl group, polysubstitution can occur if the reaction conditions are too harsh or if there is an excess of the acylating agent.[1]
-
Products from Reaction with Solvent: If a reactive solvent is used, it may also undergo acylation, leading to impurities.
-
Cyclized Product (Indanone Derivative): Under certain conditions, particularly at higher temperatures, the initial product can undergo an intramolecular Friedel-Crafts alkylation to form a cyclized indanone derivative. A relevant patent suggests that cyclization can occur at temperatures between 150-200°C.[3]
Q3: How can I confirm the identity and purity of my product?
Standard analytical techniques can be employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for separating and identifying the desired product from volatile byproducts and starting materials. Different isomers will likely have distinct retention times.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the desired 5-isomer and identifying the presence of other isomers by their unique spectral patterns.
-
Infrared (IR) Spectroscopy: Can confirm the presence of the ketone functional group.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of 3-Chloro-1-indan-5-yl-propan-1-one.
Issue 1: Low Yield of the Desired Product
| Possible Cause | Troubleshooting Step |
| Incomplete Reaction | - Ensure all reagents are anhydrous, as moisture deactivates the AlCl₃ catalyst. - Use a stoichiometric amount or a slight excess of AlCl₃ relative to the 3-chloropropionyl chloride. - Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS. |
| Suboptimal Reaction Temperature | - The acylation is typically carried out at a low temperature (e.g., 0-10°C) to control the exothermic reaction and is then allowed to warm to room temperature. A patent for similar reactions suggests a temperature range of 0-60°C for the acylation step.[3] |
| Improper Work-up | - Quench the reaction by slowly and carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. - Ensure thorough extraction of the product from the aqueous layer using a suitable organic solvent like dichloromethane or ethyl acetate. |
Issue 2: High Levels of Isomeric Byproducts (e.g., 4-acylindane)
| Possible Cause | Troubleshooting Step |
| Reaction Conditions Favoring Isomer Formation | - Temperature Control: Maintain a low temperature during the addition of reagents to improve regioselectivity. - Order of Addition: Slowly add the 3-chloropropionyl chloride to a mixture of indane and aluminum chloride to maintain a low concentration of the acylating agent. - Solvent Choice: Non-polar solvents like dichloromethane or carbon disulfide are commonly used. The choice of solvent can influence isomer distribution. |
| Difficult Purification | - Column Chromatography: Use silica gel column chromatography to separate the isomers. A gradient elution with a mixture of hexane and ethyl acetate is a good starting point. - Recrystallization: If the product is a solid, recrystallization from a suitable solvent may help to isolate the desired isomer. |
Issue 3: Formation of Polysubstituted or Other Unexpected Byproducts
| Possible Cause | Troubleshooting Step |
| Incorrect Stoichiometry | - Use a molar ratio of indane to 3-chloropropionyl chloride of at least 1:1, or a slight excess of indane, to minimize polysubstitution. |
| Reaction Temperature Too High | - As mentioned, high temperatures can lead to side reactions, including potential cyclization. Keep the temperature low during the acylation. A patent for a similar process suggests keeping the acylation temperature below 60°C to avoid cyclization.[3] |
| Contaminated Reagents | - Use freshly distilled or high-purity indane and 3-chloropropionyl chloride. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation [6]
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (e.g., a drying tube or a bubbler). Maintain an inert atmosphere (e.g., nitrogen or argon).
-
Reagents: In the flask, suspend anhydrous aluminum chloride (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane). Cool the mixture to 0°C in an ice bath.
-
Addition of Indane: To the cooled suspension, add indane (1.0 equivalent).
-
Addition of Acylating Agent: Add 3-chloropropionyl chloride (1.05 equivalents) dropwise via the dropping funnel over a period of 30-60 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for an additional hour, then let it warm to room temperature and stir for another 2-4 hours, or until TLC/GC-MS indicates completion.
-
Work-up: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
The following table summarizes key parameters that should be optimized to minimize byproduct formation. The values are based on general principles of Friedel-Crafts reactions and information from related syntheses.
| Parameter | Recommended Condition | Rationale for Minimizing Byproducts |
| Molar Ratio (Indane:3-chloropropionyl chloride) | 1:1 to 1.1:1 | A slight excess of indane can help suppress polysubstitution. |
| Molar Ratio (AlCl₃:3-chloropropionyl chloride) | 1.1:1 to 1.2:1 | Ensures complete activation of the acylating agent. |
| Reaction Temperature | 0°C to Room Temperature | Lower temperatures generally improve regioselectivity and reduce side reactions.[3] |
| Solvent | Anhydrous Dichloromethane or Carbon Disulfide | Inert solvent that does not participate in the reaction. |
| Reaction Time | 2-6 hours (monitor by TLC/GC-MS) | Sufficient time for completion without promoting byproduct formation. |
Visualizations
Reaction Pathway and Potential Byproducts
Caption: Reaction scheme for the synthesis of 3-Chloro-1-indan-5-yl-propan-1-one and potential byproducts.
Troubleshooting Workflow for Low Yield
References
- 1. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 2. m.youtube.com [m.youtube.com]
- 3. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. websites.umich.edu [websites.umich.edu]
Technical Support Center: Optimizing Catalyst Loading for Friedel-Crafts Reaction of Indane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst loading for the Friedel-Crafts reaction of indane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the Friedel-Crafts reaction of indane, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My Friedel-Crafts reaction is resulting in a low yield or no product at all. What are the common causes and how can I address them?
A: Low or no yield in a Friedel-Crafts reaction of indane can stem from several factors, ranging from catalyst inactivity to suboptimal reaction conditions. Here are the primary causes and their solutions:
-
Inappropriate Catalyst Choice: The selection of the Lewis or Brønsted acid catalyst is critical for the success of the reaction. While aluminum chloride (AlCl₃) is a common choice, other catalysts might be more effective depending on the specific substrate.[1]
-
Insufficient Catalyst Loading: In Friedel-Crafts acylation, the catalyst can form a complex with the ketone product, rendering it inactive.[2][3] Therefore, stoichiometric amounts are often necessary.
-
Catalyst Deactivation by Moisture: Many Lewis acid catalysts, particularly AlCl₃, are highly sensitive to moisture, which leads to their deactivation.[1][2][3]
-
Deactivated Aromatic Ring: The presence of electron-withdrawing groups on the indane ring can significantly slow down or inhibit the electrophilic aromatic substitution.[1][2]
-
Solution: If the indane substrate is highly deactivated, consider using a more potent catalytic system, such as a superacid, or explore alternative synthetic routes.[1]
-
-
Suboptimal Reaction Temperature: The reaction temperature can greatly influence the reaction rate and selectivity.[1][2]
Issue 2: Formation of Multiple Products or Side Reactions
Q: I am observing the formation of multiple products in my reaction mixture. What could be the cause and how can I improve the selectivity?
A: The formation of multiple products can be due to issues with regioselectivity or the occurrence of side reactions like polyalkylation (more common in alkylations but can occur in acylations with highly activated rings).[2]
-
Poor Regioselectivity: The position of acylation on the indane ring can be influenced by the solvent and catalyst.
-
Solution: The choice of solvent can influence regioselectivity. Halogenated solvents like dichloromethane are commonly used.[1] Experimenting with different solvents may improve the desired isomer ratio.
-
-
Excessive Catalyst Loading: While sufficient catalyst is necessary, an excessive amount can sometimes promote side reactions.[4]
-
Solution: After reaching a satisfactory yield, try to slightly decrease the catalyst loading to find the optimal balance between yield and selectivity.
-
-
High Reaction Temperature: Elevated temperatures can sometimes lead to the formation of undesired byproducts.[2]
-
Solution: Consider running the reaction at a lower temperature, even if it requires a longer reaction time, to favor the formation of the thermodynamically more stable product.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for the Friedel-Crafts reaction of indane?
A1: The optimal catalyst loading is highly dependent on the specific catalyst, substrate, and reaction conditions and should be determined empirically. For strong Lewis acids like AlCl₃ in acylation reactions, a stoichiometric amount (1.0 to 1.5 equivalents) is often necessary because the catalyst forms a complex with the product.[1] For other catalytic systems, the loading can be much lower, in the range of 1-15 mol%.[4][5]
Q2: How can I be sure my Lewis acid catalyst is active?
A2: Lewis acid catalysts like AlCl₃ are very hygroscopic. If the catalyst appears clumpy or discolored, it has likely been compromised by moisture and will have reduced activity. It is always best to use a fresh bottle or one that has been stored properly in a desiccator.[3]
Q3: Can I use a catalytic amount of AlCl₃ for Friedel-Crafts acylation?
A3: Generally, no. In Friedel-Crafts acylation, the product ketone is a Lewis base and forms a stable complex with AlCl₃. This complexation removes the catalyst from the reaction cycle, meaning that at least a stoichiometric amount of AlCl₃ is required.[2][3][6]
Q4: What are the best solvents for the Friedel-Crafts reaction of indane?
A4: Halogenated solvents such as dichloromethane (CH₂Cl₂) and 1,2-dichloroethane are frequently used and are often good choices.[1] For certain substrates, nitrobenzene may be beneficial, though it can affect regioselectivity.[1] It is crucial to use anhydrous solvents to prevent catalyst deactivation.[1]
Q5: How do I monitor the progress of the reaction?
A5: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[1] This allows you to determine when the reaction is complete and to check for the formation of byproducts.
Data Presentation
Table 1: Effect of Catalyst Loading on the Intramolecular Friedel-Crafts Cyclization to form Indene Derivatives
| Entry | Catalyst | Catalyst Loading (mol%) | Co-catalyst | Co-catalyst Loading (mol%) | Yield (%) |
| 1 | [Cr(salen)Cl] | 10 | BF₃·OEt₂ | 2.5 | - |
| 2 | [Cr(salen)Cl] | 15 | BF₃·OEt₂ | 2.5 | 81 |
| 3 | [Cr(salen)Cl] | 20 | BF₃·OEt₂ | 2.5 | - |
| 4 | [Cr(salen)Cl] | 15 | AlCl₃ | 2.5 | - |
| 5 | [Cr(salen)Cl] | 15 | SnCl₂ | 2.5 | - |
| 6 | [Cr(salen)Cl] | 15 | FeCl₃ | 2.5 | - |
| 7 | [Cr(salen)Cl] | 15 | ZnCl₂ | 2.5 | - |
Data adapted from a study on the synthesis of indene derivatives, which provides insights into catalyst optimization for related structures.[5][7]
Experimental Protocols
General Protocol for Friedel-Crafts Acylation of Indane using AlCl₃
This protocol is a general guideline and may require optimization for specific substrates and scales.
-
Apparatus Setup:
-
Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.
-
-
Reagent Preparation:
-
In the round-bottom flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under an inert atmosphere.[3]
-
-
Addition of Acylating Agent:
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add the acyl chloride (1.1 equivalents) to the stirred suspension.[3]
-
-
Addition of Substrate:
-
Dissolve indane (1.0 equivalent) in anhydrous dichloromethane and add it to the dropping funnel.
-
Add the indane solution dropwise to the reaction mixture at 0 °C over a period of 30 minutes.[3]
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for an additional 2-4 hours.[3]
-
Monitor the reaction progress by TLC.
-
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.[2]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.[2]
-
-
Purification:
Mandatory Visualization
Caption: Troubleshooting workflow for low yield in Friedel-Crafts reactions.
Caption: Experimental workflow for Friedel-Crafts acylation of indane.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. BJOC - Facile and innovative catalytic protocol for intramolecular Friedel–Crafts cyclization of Morita–Baylis–Hillman adducts: Synergistic combination of chiral (salen)chromium(III)/BF3·OEt2 catalysis [beilstein-journals.org]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Purification of 2,4-Diamino-6-chloropyrimidine (CAS 156-83-2)
This technical support center provides troubleshooting guidance and frequently asked questions for overcoming challenges associated with polar impurities in the purification of 2,4-diamino-6-chloropyrimidine.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 2,4-diamino-6-chloropyrimidine, with a focus on eliminating polar impurities.
| Problem | Potential Cause | Suggested Solution |
| Low Purity After Initial Precipitation/Quenching | Incomplete reaction or presence of unreacted starting materials. | Ensure the initial chlorination reaction goes to completion by monitoring with TLC or HPLC. Optimize reaction time and temperature as needed. |
| Co-precipitation of polar byproducts. | Modify the quenching procedure. Instead of quenching with ice water directly, consider adding the reaction mixture to a solution of sodium bicarbonate or another mild base to neutralize excess acid and precipitate the product while keeping some polar impurities dissolved. | |
| Product Contains Residual Starting Material (2,4-diamino-6-hydroxypyrimidine) | The starting material is polar and can be difficult to separate from the slightly less polar product. | Recrystallization from a suitable solvent system can be effective. Consider a mixed solvent system to fine-tune the solubility difference between the product and the starting material. Alternatively, a wash with a dilute acidic solution (e.g., 1M HCl) can help to protonate and dissolve the more basic starting material, though this may also affect the product. |
| Discoloration of the Final Product | Presence of colored impurities, often polar degradation products. | Treatment with activated charcoal during recrystallization can help adsorb colored impurities. A short plug of silica gel filtration might also be effective. |
| Low Yield After Purification | Product loss during multiple purification steps. | Optimize each purification step to minimize losses. For recrystallization, ensure the minimum amount of hot solvent is used and that cooling is slow to maximize crystal formation.[1] |
| Product is partially soluble in the wash solvent. | Use a wash solvent in which the product has minimal solubility. Cold solvents are generally recommended to reduce solubility losses.[1] | |
| Oily Product Instead of Crystalline Solid | Presence of impurities that inhibit crystallization. | Try to "salt out" the product by adding a non-polar solvent to a solution of the product in a polar solvent. Seeding with a small crystal of pure product can also induce crystallization.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the likely polar impurities in the synthesis of 2,4-diamino-6-chloropyrimidine?
A1: The primary polar impurities often originate from the starting material and the reagents used in the synthesis. These can include:
-
Unreacted 2,4-diamino-6-hydroxypyrimidine: The starting material is a common impurity.
-
Phosphoric acid and its derivatives: Formed from the quenching of phosphorus oxychloride.
-
Hydrolysis products: The chloro group can be susceptible to hydrolysis back to a hydroxyl group under certain conditions, regenerating the starting material or other related hydroxy-pyrimidines.
Q2: Which purification techniques are most effective for removing polar impurities from 2,4-diamino-6-chloropyrimidine?
A2: A combination of techniques is often necessary for achieving high purity.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities with different solubility profiles.[1][2]
-
Acid-Base Extraction: This can be used to remove acidic or basic impurities. For instance, a dilute acid wash can help remove unreacted starting material.[3]
-
Column Chromatography: While potentially leading to lower yields, column chromatography using silica gel is very effective at separating compounds based on polarity.[3]
-
Solvent Washes: Washing the crude product with a solvent in which the impurities are soluble but the desired product is not can be a simple and effective initial purification step.
Q3: How do I choose the right solvent for recrystallization?
A3: The ideal recrystallization solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. The impurities, on the other hand, should either be insoluble at high temperatures or remain soluble at low temperatures. For 2,4-diamino-6-chloropyrimidine, consider solvents like ethanol, methanol, acetonitrile, or mixtures with water.[1][4]
Q4: Can I use normal-phase column chromatography to purify 2,4-diamino-6-chloropyrimidine?
A4: Yes, normal-phase column chromatography with a silica gel stationary phase is a suitable method for separating 2,4-diamino-6-chloropyrimidine from more polar impurities. A solvent system with increasing polarity (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) would typically be used to elute the product while retaining the highly polar impurities on the column.
Q5: What is the expected purity and yield after a typical purification process?
A5: The purity and yield can vary depending on the scale of the reaction and the purification method employed. A well-optimized process can achieve high purity. For example, one reported method involving precipitation and subsequent neutralization and extraction achieved a purity of 99.2% with a yield of 82.0%.[5]
Experimental Protocols
Protocol 1: Recrystallization of 2,4-Diamino-6-chloropyrimidine
Objective: To purify crude 2,4-diamino-6-chloropyrimidine by removing polar impurities.
Materials:
-
Crude 2,4-diamino-6-chloropyrimidine
-
Ethanol (or another suitable solvent)
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Condenser
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 2,4-diamino-6-chloropyrimidine in an Erlenmeyer flask.
-
Add a minimal amount of ethanol to the flask.
-
Heat the mixture to reflux with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution.
-
If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to reflux for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography of 2,4-Diamino-6-chloropyrimidine
Objective: To purify 2,4-diamino-6-chloropyrimidine using silica gel column chromatography.
Materials:
-
Crude 2,4-diamino-6-chloropyrimidine
-
Silica gel (for column chromatography)
-
Hexanes
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack the chromatography column.
-
Dissolve the crude 2,4-diamino-6-chloropyrimidine in a minimum amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Load the dried, adsorbed sample onto the top of the prepared column.
-
Elute the column with a solvent system of increasing polarity. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexanes) and gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and evaporate the solvent to obtain the purified 2,4-diamino-6-chloropyrimidine.
Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 5. Preparation method of 2, 4-diamino-6-chloropyrimidine - Eureka | Patsnap [eureka.patsnap.com]
Validation & Comparative
Spectroscopic Data Validation: A Comparative Analysis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
A comprehensive guide for researchers, scientists, and drug development professionals on the validation of spectroscopic data for 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. This guide provides a comparative analysis with the structurally related compound, 5-acetylindane, supported by experimental and predicted data.
This guide presents a detailed comparison of the spectroscopic data for this compound and a suitable alternative, 5-acetylindane. Due to the limited availability of experimental data for the target compound, this guide utilizes a combination of experimental data for the comparison compound and high-quality predicted data for both molecules to facilitate a thorough validation process.
Data Summary Tables
The following tables summarize the key spectroscopic data for this compound and 5-acetylindane.
Table 1: ¹H NMR Data (Predicted, 400 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| This compound | ~7.85 | d | 1H | Ar-H |
| ~7.75 | s | 1H | Ar-H | |
| ~7.30 | d | 1H | Ar-H | |
| ~3.90 | t | 2H | -CH₂-Cl | |
| ~3.40 | t | 2H | -C(O)-CH₂- | |
| ~2.95 | t | 4H | Ar-CH₂-CH₂-Ar | |
| ~2.15 | quintet | 2H | -CH₂-CH₂-CH₂- | |
| 5-acetylindane | ~7.78 | d | 1H | Ar-H |
| ~7.70 | s | 1H | Ar-H | |
| ~7.28 | d | 1H | Ar-H | |
| ~2.95 | t | 4H | Ar-CH₂-CH₂-Ar | |
| ~2.58 | s | 3H | -C(O)-CH₃ | |
| ~2.12 | quintet | 2H | -CH₂-CH₂-CH₂- |
Table 2: ¹³C NMR Data (Predicted, 100 MHz, CDCl₃)
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~198.0 | C=O |
| ~152.0, ~145.0, ~135.0 | Ar-C (quaternary) | |
| ~128.0, ~127.0, ~124.0 | Ar-CH | |
| ~41.0 | -CH₂-Cl | |
| ~38.0 | -C(O)-CH₂- | |
| ~33.0, ~32.5 | Ar-CH₂- | |
| ~25.5 | -CH₂-CH₂-CH₂- | |
| 5-acetylindane | ~198.5 | C=O |
| ~151.5, ~145.5, ~135.5 | Ar-C (quaternary) | |
| ~127.5, ~126.5, ~123.5 | Ar-CH | |
| ~33.0, ~32.5 | Ar-CH₂- | |
| ~26.5 | -C(O)-CH₃ | |
| ~25.5 | -CH₂-CH₂-CH₂- |
Table 3: FTIR Data
| Compound | Key Peaks (cm⁻¹) | Assignment |
| This compound (Predicted) | ~2950 | C-H stretch (aliphatic) |
| ~1680 | C=O stretch (ketone) | |
| ~1605 | C=C stretch (aromatic) | |
| ~750 | C-Cl stretch | |
| 5-acetylindane (Experimental - Vapor Phase)[1] | 2960, 2850 | C-H stretch (aliphatic) |
| 1680 | C=O stretch (ketone) | |
| 1608 | C=C stretch (aromatic) |
Table 4: Mass Spectrometry Data
| Compound | Molecular Ion (m/z) | Key Fragments (m/z) |
| This compound | 208/210 (M⁺/M⁺+2) | 173 ([M-Cl]⁺), 145 ([M-CH₂CH₂Cl]⁺, acylium ion), 115 (indenyl fragment) |
| 5-acetylindane (Experimental - GC-MS)[1] | 160 (M⁺) | 145 ([M-CH₃]⁺, base peak), 115 (indenyl fragment) |
Experimental Protocols
Standard protocols for acquiring the spectroscopic data are outlined below. These methodologies provide a framework for obtaining reliable and reproducible results.
¹H and ¹³C NMR Spectroscopy A sample of approximately 5-10 mg is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is transferred to a 5 mm NMR tube. Spectra are recorded on a 400 MHz spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is used with a sufficient relaxation delay to ensure accurate integration, if quantitative analysis is required.
Fourier Transform Infrared (FTIR) Spectroscopy For liquid samples, a thin film is prepared between two potassium bromide (KBr) plates. For solid samples, a KBr pellet is prepared by grinding approximately 1 mg of the sample with 100 mg of dry KBr and pressing the mixture into a translucent disk. The spectrum is recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.
Mass Spectrometry Mass spectra are typically acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample, dissolved in a volatile organic solvent, is injected into the GC. The mass spectrometer is set to scan a mass range of m/z 40-400. The ionization energy is typically 70 eV.
Visualization of the Data Validation Workflow
The following diagram illustrates the logical workflow for the spectroscopic data validation of this compound.
Caption: Workflow for spectroscopic data validation.
This guide provides a foundational framework for the spectroscopic analysis and validation of this compound. The combination of predicted data for the target compound and experimental data for a close structural analog allows for a robust comparative analysis, essential for ensuring data integrity in research and development.
References
A Comparative Guide to Intermediates in Heterocyclic Synthesis: 3-Chloro-1-indan-5-yl-propan-1-one vs. Chalcones
In the landscape of drug discovery and materials science, the synthesis of heterocyclic compounds is a cornerstone of innovation. The choice of starting materials and synthetic intermediates is critical, dictating the efficiency, yield, and novelty of the final molecular architecture. This guide provides a comparative analysis of 3-Chloro-1-indan-5-yl-propan-1-one (CAS 39105-39-0), a β-haloketone, against the widely used chalcone intermediates for the synthesis of pyrazole-based heterocycles.
Introduction to the Intermediates
3-Chloro-1-indan-5-yl-propan-1-one (CAS 39105-39-0) is a bifunctional molecule featuring a ketone and a primary alkyl chloride.[1] This structure presents two electrophilic centers, making it a versatile precursor for cyclization reactions with various nucleophiles to form heterocyclic rings. As an α,β-dielectrophilic compound, it is particularly suited for reactions with dinucleophiles like hydrazine to construct five or six-membered rings.
Chalcones , or α,β-unsaturated ketones, are another prominent class of intermediates in heterocyclic synthesis.[2] They are readily synthesized via a Claisen-Schmidt condensation between an aldehyde and a ketone.[3] The conjugated system in chalcones makes them excellent Michael acceptors, which is a key step in their reaction with nucleophiles like hydrazine to form pyrazolines, which can be subsequently oxidized to pyrazoles.[2]
This guide will focus on the synthesis of pyrazole derivatives, a class of heterocycles with significant pharmacological importance, to compare the utility of these two classes of intermediates.
Comparative Synthesis of Pyrazole Derivatives
The synthesis of pyrazoles and their partially saturated precursors (pyrazolines) from both 3-chloro-1-aryl-propan-1-ones and chalcones generally involves a cyclocondensation reaction with a hydrazine derivative. The fundamental difference lies in the nature of the leaving group and the initial step of the reaction mechanism.
Pathway 1: From 3-Chloro-1-indan-5-yl-propan-1-one
The reaction of a β-haloketone such as 3-Chloro-1-indan-5-yl-propan-1-one with hydrazine is expected to proceed via an initial nucleophilic attack of the hydrazine on the carbonyl carbon, followed by an intramolecular nucleophilic substitution to displace the chloride ion, leading to the formation of a pyrazoline ring.
Caption: Proposed reaction pathway for pyrazoline synthesis from CAS 39105-39-0.
Pathway 2: From Chalcones
The synthesis of pyrazolines from chalcones is a well-established and widely documented method.[2] The reaction proceeds via a Michael addition of hydrazine to the β-carbon of the α,β-unsaturated system, followed by an intramolecular cyclization and dehydration.
Caption: Established reaction pathway for pyrazoline synthesis from a chalcone intermediate.
Data Presentation: A Comparative Overview
| Feature | 3-Chloro-1-indan-5-yl-propan-1-one Route | Chalcone Route |
| Intermediate Class | β-Haloketone | α,β-Unsaturated Ketone |
| Key Reaction | Nucleophilic substitution and condensation | Michael addition and condensation |
| Dinucleophile | Hydrazine, Phenylhydrazine, etc. | Hydrazine, Phenylhydrazine, etc. |
| Typical Solvents | Ethanol, Acetic Acid | Ethanol, Acetic Acid, PEG-400 |
| Catalyst/Reagent | Often base-catalyzed to facilitate deprotonation of hydrazine. | Can be acid or base-catalyzed. |
| Reaction Conditions | Typically requires heating (reflux). | Can often proceed at room temperature or with gentle heating; microwave-assisted methods are also common.[2] |
| Product | Substituted Pyrazoline | Substituted Pyrazoline |
| Reported Yields | Specific data not available in the reviewed literature for CAS 39105-39-0. | Generally good to excellent (can be >90% depending on substrates and conditions).[3][4] |
Experimental Protocols
General Protocol for Pyrazoline Synthesis from 3-Chloro-1-aryl-propan-1-one (Hypothetical for CAS 39105-39-0)
-
Dissolution: Dissolve 1 equivalent of 3-Chloro-1-indan-5-yl-propan-1-one in a suitable solvent such as ethanol or glacial acetic acid.
-
Addition of Hydrazine: Add a slight excess (1.1-1.2 equivalents) of hydrazine hydrate or a substituted hydrazine to the solution.
-
Reaction: Heat the mixture to reflux for several hours (typically 4-8 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazoline derivative.
Representative Protocol for Pyrazoline Synthesis from a Chalcone
This protocol is adapted from the synthesis of (E)-3-(3,4-dimethoxy phenyl)-1-phenyl prop-2-en-1-one and its subsequent conversion to a pyrazoline derivative.[3]
Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)
-
Dissolve acetophenone (1 equivalent) and veratraldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of a strong base (e.g., KOH) and stir the mixture at room temperature for 20 hours.
-
Pour the reaction mixture into ice water and acidify to precipitate the chalcone.
-
Filter, wash with water, and recrystallize from ethanol to yield the pure chalcone. A yield of 14.89% was reported for this specific chalcone.[3]
Step 2: Pyrazoline Synthesis (Cyclocondensation)
-
Dissolve the synthesized chalcone (1 equivalent) and phenylhydrazine (1.1 equivalents) in glacial acetic acid or ethanol.
-
Reflux the mixture at 75-80 °C for 4 hours.[3]
-
Monitor the reaction completion by TLC.
-
Cool the mixture and pour it into crushed ice to precipitate the product.
-
Filter the solid, wash thoroughly with water, and dry.
-
Recrystallize from ethanol to obtain the pure 5-(3,4-dimethoxy phenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole. A yield of 66.57% was reported for this step.[3]
Performance Comparison and Conclusion
The synthesis of heterocyclic compounds via chalcone intermediates is a mature and highly versatile methodology, supported by a vast body of literature with well-optimized reaction conditions and predictable outcomes.[2] Chalcones are readily accessible and their derivatives have been used to generate large libraries of pyrazoles with diverse biological activities.[4] The primary advantage of the chalcone route is its reliability and the wealth of available experimental data, including high-yield protocols.[3]
For researchers and drug development professionals, the choice between these intermediates depends on the desired final structure and the availability of starting materials. The chalcone route is the established and lower-risk option for accessing a wide variety of 3,5-diaryl pyrazoles. The 3-chloro-1-aryl-propan-1-one route, while less documented for this specific application, offers a potentially more atom-economical pathway to specific pyrazoline scaffolds and warrants further investigation to establish its efficiency and scope.
References
- 1. CAS 39105-39-0|3-Chloro-1-Indan-5-Yl-Propan-1-One [rlavie.com]
- 2. benthamscience.com [benthamscience.com]
- 3. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 4. Hybrid chalcone-pyrazoline derivatives: synthesis and in silico evaluation for anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Synthesis Routes for 5-(3-chloropropionyl)indane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary synthetic routes to 5-(3-chloropropionyl)indane, a key intermediate in various pharmaceutical syntheses. The comparison focuses on reaction efficiency, reagent selection, and experimental conditions, supported by available experimental data from analogous reactions.
Introduction
5-(3-chloropropionyl)indane is typically synthesized via the Friedel-Crafts acylation of indane with 3-chloropropionyl chloride. Variations in this approach primarily involve the choice of catalyst and solvent system, which can significantly impact yield, purity, and environmental footprint. An alternative, though less direct, strategy involves a multi-step synthesis commencing from a substituted benzaldehyde, which may be considered when specific substitution patterns are required. This guide will compare these methodologies to aid researchers in selecting the most suitable route for their specific needs.
Data Presentation: A Comparative Overview
The following table summarizes the quantitative data for the primary synthesis routes. Data for the direct acylation of indane is supplemented with data from closely related Friedel-Crafts acylation reactions to provide a reasonable basis for comparison.
| Route | Starting Materials | Catalyst/Reagents | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Key Disadvantages |
| 1a: Friedel-Crafts Acylation (AlCl₃ Catalyst) | Indane, 3-Chloropropionyl chloride | Aluminum chloride (AlCl₃) | Dichloromethane | 0°C to room temp., 14h | ~97 (by analogy)[1] | >98 (by analogy)[2] | High yield, well-established method. | Stoichiometric amounts of corrosive and moisture-sensitive AlCl₃ required, leading to significant acidic waste. |
| 1b: Friedel-Crafts Acylation (Macroporous Acidic Resin) | Indane, 3-Chloropropionyl chloride | D72 macroporous strong acidic resin | Perfluoro-tert-butanol | 0°C, 10h | 90.7 - 91.9 (by analogy)[3] | 98.5 (by analogy)[3] | Environmentally friendly (recyclable catalyst and solvent), simple process, high yield.[3] | Requires specialized solvent, may have longer reaction times compared to traditional Lewis acids. |
| 2: Multi-step Synthesis from 3-Chlorobenzaldehyde | 3-Chlorobenzaldehyde, Malonic acid, etc. | Various (e.g., Formic acid, Diethylamine, ZnCl₂) | Dichloromethane, etc. | Multi-step, variable conditions | Lower overall yield (multi-step) | Variable | Avoids highly reactive acyl chlorides in the initial steps, allows for structural diversity. | Longer synthetic route, potentially lower overall yield, more complex purification.[4] |
Experimental Protocols
Route 1a: Friedel-Crafts Acylation using Aluminum Chloride
This protocol is adapted from the synthesis of 3-chloropropiophenone.[1]
Materials:
-
Indane
-
3-Chloropropionyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask equipped with a stirrer and under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1-1.3 equivalents) in dry dichloromethane.
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add a solution of 3-chloropropionyl chloride (1.0 equivalent) in dry dichloromethane to the cooled suspension.
-
To this mixture, add a solution of indane (1.0 equivalent) in dry dichloromethane dropwise, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-15 hours.
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution until neutral.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude 5-(3-chloropropionyl)indane can be further purified by recrystallization or column chromatography.
Route 1b: Friedel-Crafts Acylation using Macroporous Acidic Resin
This protocol is based on the synthesis of 5-chloro-1-indanone.[3][5]
Materials:
-
Indane
-
3-Chloropropionyl chloride
-
D72 macroporous strong acidic resin
-
Perfluoro-tert-butanol
-
Dichloromethane (CH₂Cl₂)
-
5% (w/w) HCl aqueous solution
-
1% (w/w) NaHCO₃ aqueous solution
-
Isopropanol
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add indane (1.0 equivalent), perfluoro-tert-butanol, and D72 macroporous strong acidic resin.
-
Slowly add 3-chloropropionyl chloride (1.0-1.1 equivalents) dropwise to the mixture.
-
Maintain the reaction temperature at 0°C for 10 hours.
-
After the reaction is complete, filter to remove the catalyst.
-
Distill off the perfluoro-tert-butanol under atmospheric pressure.
-
To the residue, add dichloromethane and a 5% aqueous HCl solution and separate the organic layer.
-
Wash the organic layer with a 1% NaHCO₃ aqueous solution until neutral.
-
Dry the organic layer with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the residue from isopropanol and dry under vacuum to obtain 5-(3-chloropropionyl)indane.
Mandatory Visualization
Caption: Comparative overview of synthetic pathways to 5-(3-chloropropionyl)indane.
Conclusion
The direct Friedel-Crafts acylation of indane stands out as the most efficient method for the synthesis of 5-(3-chloropropionyl)indane. The choice between a traditional Lewis acid catalyst like AlCl₃ and a more environmentally benign solid acid resin will depend on the specific requirements of the synthesis, such as scale, cost, and environmental considerations. While the AlCl₃-catalyzed route is well-established and high-yielding, the use of a recyclable acidic resin offers a greener alternative with comparable efficiency. The multi-step synthesis from a substituted benzaldehyde is a more complex and likely lower-yielding approach, but it may offer advantages in specific contexts where precursor availability or the need for particular substitution patterns is a primary concern.
References
- 1. 3-Chloropropiophenone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN103012086A - Method for preparing 2,3-dihydro-1-indanone and derivative thereof - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Quantitative Analysis of 3-Chloro-1-indan-5-yl-propan-1-one: qNMR vs. Chromatographic Alternatives
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of pharmaceutical intermediates is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). 3-Chloro-1-indan-5-yl-propan-1-one is a key synthetic intermediate, and its precise measurement is paramount. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the analysis of this compound. The information presented herein is supported by established analytical principles and typical performance data for analogous compounds.
Methodology Overview
Quantitative NMR (qNMR) operates on the fundamental principle that the integrated signal intensity of a specific nucleus is directly proportional to the number of those nuclei in the sample. This allows for a direct, primary method of quantification against a certified internal standard. In contrast, HPLC and GC are separation techniques. HPLC separates compounds based on their differential partitioning between a stationary and a mobile phase, while GC separates compounds based on their volatility and interaction with a stationary phase. In both chromatographic techniques, quantification is typically achieved by comparing the peak area of the analyte to that of a reference standard.
Comparative Performance
The choice of analytical technique for the quantification of 3-Chloro-1-indan-5-yl-propan-1-one depends on various factors, including the required accuracy, precision, sensitivity, and sample throughput. The following table summarizes the typical performance characteristics of qNMR, HPLC, and GC for the analysis of small organic molecules.
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID/ECD) |
| Principle | Signal intensity is directly proportional to the number of atomic nuclei. | Separation based on polarity, detection by UV absorbance. | Separation based on volatility and polarity, detection by Flame Ionization (FID) or Electron Capture (ECD). |
| Accuracy | High (typically >99%) | High (typically 98-102% recovery) | High (typically 98-102% recovery) |
| Precision (%RSD) | Excellent (<1%) | Excellent (<2%) | Excellent (<2%) |
| Linearity (R²) | Excellent (>0.999) | Excellent (>0.999) | Excellent (>0.999) |
| Limit of Detection (LOD) | ~µg/mL - mg/mL range | ~ng/mL range | ~pg/mL - ng/mL range (highly dependent on detector) |
| Limit of Quantification (LOQ) | ~µg/mL - mg/mL range | ~ng/mL range | ~pg/mL - ng/mL range (highly dependent on detector) |
| Sample Throughput | Moderate | High | High |
| Method Development Time | Short to Moderate | Moderate to Long | Moderate to Long |
| Sample Preparation | Simple (dissolution in deuterated solvent with internal standard) | Moderate (dissolution, filtration, possible derivatization) | Moderate (dissolution, possible derivatization for improved volatility) |
| Destructive/Non-destructive | Non-destructive | Destructive | Destructive |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for the quantification of 3-Chloro-1-indan-5-yl-propan-1-one using qNMR, HPLC, and GC.
Quantitative NMR (qNMR) Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of 3-Chloro-1-indan-5-yl-propan-1-one and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume (typically 0.6-0.7 mL) of a deuterated solvent (e.g., DMSO-d6, CDCl3) in which both the analyte and internal standard are fully soluble.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters to ensure quantitativity include:
-
A calibrated 90° pulse.
-
A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest for both the analyte and the internal standard.
-
A sufficient number of scans to achieve an adequate signal-to-noise ratio (S/N > 150:1 for the signals to be integrated).
-
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of 3-Chloro-1-indan-5-yl-propan-1-one and a signal from the internal standard.
-
Calculate the purity or concentration of the analyte using the following formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity = purity of the standard.
-
High-Performance Liquid Chromatography (HPLC) Protocol
-
Sample Preparation:
-
Prepare a stock solution of 3-Chloro-1-indan-5-yl-propan-1-one and a suitable reference standard in a suitable solvent (e.g., acetonitrile, methanol).
-
Create a series of calibration standards by diluting the stock solution to different concentrations.
-
Prepare the sample for analysis by accurately weighing and dissolving it in the mobile phase or a compatible solvent to a known concentration.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions (Typical for Indanone Derivatives):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of water and acetonitrile or methanol, possibly with a modifier like formic acid or trifluoroacetic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detector set at a wavelength where the analyte has significant absorbance (e.g., determined by UV scan).
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard against its concentration.
-
Determine the concentration of 3-Chloro-1-indan-5-yl-propan-1-one in the sample by interpolating its peak area on the calibration curve.
-
Gas Chromatography (GC) Protocol
Given the halogenated nature of 3-Chloro-1-indan-5-yl-propan-1-one, GC with a specific detector can be a highly sensitive method.
-
Sample Preparation:
-
Prepare a stock solution of the analyte and a suitable internal standard (if used) in a volatile organic solvent (e.g., ethyl acetate, dichloromethane).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample by accurately weighing and dissolving it in the solvent to a known concentration.
-
-
GC Conditions (Typical for Halogenated Compounds):
-
Column: A mid-polarity capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector:
-
Flame Ionization Detector (FID): A universal detector for organic compounds. Temperature: 300 °C.
-
Electron Capture Detector (ECD) or Halogen Specific Detector (XSD): Highly sensitive and selective for halogenated compounds.[1][2] This would be the preferred choice for trace analysis. Temperature: 300 °C.
-
-
Injection Volume: 1 µL (split or splitless injection depending on concentration).
-
-
Data Analysis:
-
Similar to HPLC, construct a calibration curve from the standards and determine the sample concentration based on its peak area.
-
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for each technique.
References
A Comparative Analysis of the Anticancer Activity of Novel Indane Derivatives
For Researchers, Scientists, and Drug Development Professionals
The indane scaffold, a bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentane ring, has emerged as a privileged structure in medicinal chemistry. Its rigid framework provides a valuable template for the design of novel therapeutic agents. This guide presents a comparative overview of the biological activity of two promising classes of indane derivatives: dihydro-1H-indenes and 2-benzylidene-1-indanones, with a focus on their anticancer properties. The information is supported by experimental data from recent studies to facilitate objective comparison and inform future drug discovery efforts.
Data Presentation: Anticancer Activity of Indane Derivatives
The following table summarizes the in vitro anticancer activity of representative compounds from the dihydro-1H-indene and 2-benzylidene-1-indanone series against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Class | Cancer Cell Line | IC50 (µM) | Reference |
| 12d | Dihydro-1H-indene | K562 (Leukemia) | 0.028 | [1][2] |
| A549 (Lung) | 0.045 | [1][2] | ||
| HCT116 (Colon) | 0.063 | [1][2] | ||
| A375 (Melanoma) | 0.087 | [1][2] | ||
| 1 | 2-Benzylidene-1-indanone | MCF-7 (Breast) | 0.010 - 14.76 | [3][4] |
| MDA-MB-231 (Breast) | 0.010 - 14.76 | [3][4] | ||
| DU145 (Prostate) | 0.010 - 14.76 | [3][4] | ||
| DLD1 (Colorectal) | 0.010 - 14.76 | [3][4] |
Mechanism of Action: Insights from In Vitro Studies
Recent studies have shed light on the mechanisms by which these indane derivatives exert their anticancer effects.
Dihydro-1H-indene derivative 12d has been identified as a potent inhibitor of tubulin polymerization, a critical process for cell division.[1][2] By binding to the colchicine site on tubulin, compound 12d disrupts the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][2] The IC50 value for the inhibition of tubulin polymerization by compound 12d was determined to be 3.24 µM.[2]
2-Benzylidene-1-indanone derivative 1 has also been shown to induce G2/M phase arrest in breast cancer cell lines (MCF-7 and MDA-MB-231) and promote apoptosis in prostate cancer cells (DU145), as evidenced by the cleavage of PARP, a key apoptosis marker.[3][4] The design of this class of compounds was inspired by natural antitubulin agents, suggesting a potential interaction with microtubules.[4]
Experimental Protocols
MTT Assay for Antiproliferative Activity
The antiproliferative activity of the indane derivatives was assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.[7]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).[7]
-
MTT Addition: After the incubation period, an MTT solution is added to each well and the plates are incubated for a few hours to allow for the formation of formazan crystals by viable cells.[5][6]
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent, such as DMSO.[5][6]
-
Absorbance Measurement: The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).[5][6]
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.[7]
In Vitro Tubulin Polymerization Assay
The effect of the indane derivatives on tubulin polymerization can be evaluated using a turbidity-based assay.[8][9][10]
-
Reaction Mixture Preparation: A reaction mixture containing purified tubulin protein, GTP, and a polymerization buffer is prepared on ice.[9][10]
-
Compound Addition: The test compound or a vehicle control is added to the reaction mixture.
-
Initiation of Polymerization: The polymerization is initiated by raising the temperature to 37°C.[9]
-
Turbidity Measurement: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.[8][9]
-
IC50 Determination: The IC50 value is determined as the concentration of the compound that inhibits tubulin polymerization by 50% compared to the control.
Mandatory Visualization
Caption: Experimental workflow for determining the antiproliferative activity of indane derivatives using the MTT assay.
Caption: Mechanism of action of tubulin-inhibiting indane derivatives leading to cancer cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer activity and toxicity profiles of 2-benzylidene indanone lead molecule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. abscience.com.tw [abscience.com.tw]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Confirming the Structure of 3-Chloro-1-(indan-5-yl)propan-1-one (CAS 39105-39-0) using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy is employed to unequivocally confirm the chemical structure of 3-Chloro-1-(indan-5-yl)propan-1-one. By correlating nuclear spins, 2D NMR experiments provide invaluable connectivity information, which, when pieced together, reveals the complete molecular architecture. This document presents predicted experimental data, detailed methodologies for key 2D NMR experiments, and a logical workflow for structure elucidation.
Predicted Spectroscopic Data
While experimental spectra for this specific compound are not publicly available, we can predict the expected correlations based on its known structure. These predictions serve as a benchmark for researchers to compare against their acquired experimental data. The following tables summarize the anticipated ¹H and ¹³C chemical shifts, and the key correlations expected in COSY, HSQC, and HMBC spectra.
Structure of 3-Chloro-1-(indan-5-yl)propan-1-one:
(Note: The numbering for NMR assignments is provided on the structure below for clarity)
Table 1: Predicted ¹H and ¹³C NMR Data
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | - | 198.0 |
| 2 | 3.50 (t) | 42.0 |
| 3 | 4.00 (t) | 38.0 |
| 4 | - | 135.0 |
| 5 | 7.80 (s) | 125.0 |
| 6 | 7.75 (d) | 128.0 |
| 7 | - | 150.0 |
| 8 | 7.40 (d) | 124.0 |
| 9 | - | 148.0 |
| 10 | 3.00 (t) | 33.0 |
| 11 | 2.20 (quint) | 26.0 |
| 12 | 3.00 (t) | 33.0 |
Table 2: Predicted 2D NMR Correlations
| Experiment | Key Correlations |
| COSY | H-2 / H-3H-10 / H-11H-11 / H-12H-6 / H-8 (long-range) |
| HSQC | H-2 / C-2H-3 / C-3H-5 / C-5H-6 / C-6H-8 / C-8H-10 / C-10H-11 / C-11H-12 / C-12 |
| HMBC | From H-2 to: C-1, C-3, C-4From H-3 to: C-1, C-2From H-5 to: C-4, C-7, C-9From H-6 to: C-4, C-7, C-9From H-8 to: C-4, C-7, C-9From H-10 to: C-9, C-11, C-12From H-12 to: C-9, C-10, C-11 |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample concentration.
Sample Preparation
A sample of 5-10 mg of 3-Chloro-1-(indan-5-yl)propan-1-one is dissolved in approximately 0.6 mL of a deuterated solvent, typically Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.
COSY (Correlation Spectroscopy)
-
Pulse Program: Standard cosygpqf or equivalent.
-
Acquisition Parameters:
-
Spectral Width: 10-12 ppm in both F1 and F2 dimensions.
-
Number of Scans: 2-4 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Zero-fill to at least double the number of acquired points in F1.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
HSQC (Heteronuclear Single Quantum Coherence)
-
Pulse Program: Standard hsqcedetgpsp or equivalent with multiplicity editing.
-
Acquisition Parameters:
-
F2 (¹H) Spectral Width: 10-12 ppm.
-
F1 (¹³C) Spectral Width: 160-180 ppm.
-
Number of Scans: 4-8 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Processing:
-
Apply a squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
HMBC (Heteronuclear Multiple Bond Correlation)
-
Pulse Program: Standard hmbcgplpndqf or equivalent.
-
Acquisition Parameters:
-
F2 (¹H) Spectral Width: 10-12 ppm.
-
F1 (¹³C) Spectral Width: 200-220 ppm.
-
Number of Scans: 8-16 per increment.
-
Number of Increments: 256-512 in the F1 dimension.
-
Long-Range Coupling Delay (ⁿJ(C,H)): Optimized for a long-range coupling of 8-10 Hz.
-
Relaxation Delay: 1.5-2.0 seconds.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Visualization of Structure Elucidation Workflow
The following diagram illustrates the logical workflow of how data from various NMR experiments are integrated to confirm the structure of 3-Chloro-1-(indan-5-yl)propan-1-one.
Caption: Workflow for structure confirmation using 2D NMR.
Conclusion
The synergistic application of COSY, HSQC, and HMBC experiments provides a robust and definitive method for the structural confirmation of 3-Chloro-1-(indan-5-yl)propan-1-one. COSY and HSQC experiments allow for the assembly of individual spin systems and the direct assignment of protonated carbons, leading to the identification of the indane and 3-chloropropanoyl fragments. The crucial HMBC experiment then provides the long-range connectivity information necessary to link these fragments, thereby confirming the complete molecular structure. This guide serves as a practical template for researchers utilizing 2D NMR for the structural elucidation of organic molecules.
A Comparative Guide to Alternative Reagents for the Synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
For researchers, scientists, and drug development professionals engaged in the synthesis of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one, a key intermediate for various pharmaceutical compounds, the choice of acylating reagent is a critical factor influencing reaction efficiency, safety, and overall cost. This guide provides an objective comparison of the standard reagent, 3-chloropropionyl chloride, with viable alternatives, supported by experimental data and detailed protocols.
The conventional synthesis of this compound involves the Friedel-Crafts acylation of indane using 3-chloropropionyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). While effective, this method involves a highly reactive and hazardous acylating agent, prompting the exploration of safer and more environmentally benign alternatives. This guide will delve into the use of 3-chloropropanoic acid and 3-chloropropanoic anhydride as alternative reagents, comparing their performance against the established method.
Comparative Data of Acylating Reagents
The following table summarizes the key performance indicators for the synthesis of this compound using different acylating reagents.
| Reagent | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 3-Chloropropionyl chloride | AlCl₃/NaCl | Toluene | 170-180 | 2 | 72 | >98 |
| 3-Chloropropanoic acid | Polyphosphoric Acid (PPA) | None | 80-100 | 4-6 | 65-75 (Estimated) | ~95 (Estimated) |
| 3-Chloropropanoic anhydride | Zeolite H-BEA | Dichlorobenzene | 120-140 | 3-5 | 70-80 (Estimated) | >97 (Estimated) |
Standard Reagent: 3-Chloropropionyl Chloride
3-Chloropropionyl chloride is a highly reactive acylating agent that readily participates in Friedel-Crafts reactions to produce the desired ketone in good yields.[1] However, its high reactivity is also associated with significant hazards, including being corrosive, a lachrymator, and reacting violently with water. Its use necessitates stringent safety precautions and handling procedures.
Experimental Protocol with 3-Chloropropionyl Chloride
This protocol is adapted from a patented industrial synthesis method.[1]
Materials:
-
Indane (1.0 mol)
-
3-Chloropropionyl chloride (1.1 mol)
-
Aluminum trichloride (AlCl₃) (3.05 mol)
-
Sodium chloride (NaCl) (1.2 mol)
-
Toluene (solvent)
-
Ice-water/hydrochloric acid mixture for quenching
Procedure:
-
In a suitable reactor, a mixture of aluminum trichloride and sodium chloride is prepared in toluene.
-
Indane is added to the stirred suspension.
-
3-Chloropropionyl chloride is added dropwise to the reaction mixture at a controlled temperature, typically between 5-15 °C.
-
After the addition is complete, the reaction mixture is stirred at a higher temperature (e.g., 170-180 °C) for a specified duration (e.g., 2 hours) to drive the reaction to completion.[1]
-
The reaction is then cooled and carefully quenched by pouring it into a mixture of ice and hydrochloric acid.
-
The crude product is isolated by filtration and can be further purified by recrystallization.
Alternative Reagent 1: 3-Chloropropanoic Acid
A safer alternative to the highly reactive acyl chloride is the corresponding carboxylic acid, 3-chloropropanoic acid. This approach typically requires a strong acid catalyst to promote the acylation reaction. Polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) are commonly employed for this purpose.[2] While generally providing lower yields compared to the acyl chloride method, the improved safety profile makes it an attractive option.
Experimental Protocol with 3-Chloropropanoic Acid
This protocol is a proposed adaptation based on general procedures for Friedel-Crafts acylation using carboxylic acids and polyphosphoric acid.
Materials:
-
Indane (1.0 mol)
-
3-Chloropropanoic acid (1.2 mol)
-
Polyphosphoric acid (PPA)
-
Ice-water for quenching
-
Ethyl acetate for extraction
Procedure:
-
A mixture of indane and 3-chloropropanoic acid is added to polyphosphoric acid with vigorous stirring.
-
The reaction mixture is heated to a temperature between 80-100 °C and maintained for 4-6 hours.
-
The reaction is monitored for completion by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, the hot mixture is carefully poured onto crushed ice with stirring.
-
The product is extracted with an organic solvent such as ethyl acetate.
-
The organic layer is washed with a sodium bicarbonate solution to remove any unreacted acid, followed by a brine wash.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization.
Alternative Reagent 2: 3-Chloropropanoic Anhydride
3-Chloropropanoic anhydride offers a compromise between the high reactivity of the acyl chloride and the lower reactivity of the carboxylic acid. It is generally more reactive than the carboxylic acid but less hazardous than the acyl chloride. Friedel-Crafts acylations using anhydrides can be effectively catalyzed by solid acid catalysts such as zeolites, which offer the advantages of being reusable and environmentally friendly.
Experimental Protocol with 3-Chloropropanoic Anhydride
This protocol is a proposed adaptation based on general procedures for Friedel-Crafts acylation using acid anhydrides and zeolite catalysts.
Materials:
-
Indane (1.0 mol)
-
3-Chloropropanoic anhydride (1.1 mol)
-
Zeolite H-BEA (catalyst)
-
Dichlorobenzene (solvent)
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Indane, 3-chloropropanoic anhydride, and activated Zeolite H-BEA catalyst are suspended in a high-boiling solvent like dichlorobenzene.
-
The reaction mixture is heated to 120-140 °C and stirred for 3-5 hours.
-
The progress of the reaction is monitored by GC or TLC.
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid zeolite catalyst is recovered by filtration for potential reuse.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting crude product is then purified by vacuum distillation or column chromatography.
Conclusion
The choice of acylating reagent for the synthesis of this compound depends on the specific priorities of the researcher or production facility.
-
3-Chloropropionyl chloride remains the reagent of choice for achieving high yields in a relatively short reaction time, making it suitable for large-scale industrial production where efficiency is paramount. However, its hazardous nature requires specialized handling and safety infrastructure.
-
3-Chloropropanoic acid offers a significantly safer alternative, reducing the risks associated with handling highly reactive and corrosive materials. While the yields may be slightly lower and reaction times longer, this method is well-suited for laboratory-scale synthesis and for environments where safety is the primary concern. The use of strong acid catalysts like PPA still requires careful handling.
-
3-Chloropropanoic anhydride presents a balanced approach, with better reactivity than the carboxylic acid and a more favorable safety profile than the acyl chloride. The potential for using recyclable solid acid catalysts like zeolites makes this a greener and more sustainable option, particularly appealing for process development and environmentally conscious manufacturing.
Ultimately, the selection of the optimal reagent will involve a trade-off between yield, reaction efficiency, safety, cost, and environmental impact. This guide provides the foundational data and protocols to enable an informed decision based on these critical factors.
References
Cross-Validation of Purity Analysis for 5-(3-chloropropionyl)indane by HPLC and GC: A Comparative Guide
In the landscape of pharmaceutical development, the purity of chemical intermediates is a cornerstone of drug safety and efficacy. For researchers, scientists, and drug development professionals, the accurate determination of purity for compounds like 5-(3-chloropropionyl)indane is critical. This guide provides an objective comparison of two prominent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of this key intermediate. The comparison is supported by detailed experimental protocols and representative data to aid in method selection and cross-validation.
High-Performance Liquid Chromatography (HPLC) vs. Gas Chromatography (GC): A Head-to-Head Comparison
The choice between HPLC and GC for purity analysis hinges on the physicochemical properties of the analyte and the specific goals of the analysis.[1] HPLC is well-suited for non-volatile and thermally labile compounds, while GC is ideal for volatile and thermally stable substances.[2][3][4] A summary of their key differences is presented below:
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.[1] | Separation of volatile compounds occurs in the gas phase, followed by detection.[1] |
| Applicability | Ideal for non-volatile and thermally sensitive compounds.[2][4] | Best suited for volatile and thermally stable compounds.[3][4] |
| Sample Volatility | Not a requirement for the sample.[1] | The sample must be volatile or amenable to derivatization to become volatile.[1] |
| Thermal Stress | Analysis is typically performed at or near ambient temperature, minimizing the risk of sample degradation.[1] | Requires high temperatures for sample vaporization, which can pose a risk to thermally unstable analytes.[1] |
| Detection | Commonly employs UV-Vis detectors for quantitative analysis based on light absorption.[1] | Often utilizes a Flame Ionization Detector (FID) for organic compounds or Mass Spectrometry (MS) for structural elucidation and enhanced sensitivity.[2] |
Experimental Protocols
Detailed methodologies for both HPLC and GC are crucial for reproducible purity analysis. The following protocols are proposed for the analysis of 5-(3-chloropropionyl)indane.
High-Performance Liquid Chromatography (HPLC) Protocol
This proposed method is based on a reversed-phase approach, which is generally suitable for aromatic ketones.
| Parameter | Recommended Condition |
| Instrumentation | HPLC system with a UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Gas Chromatography (GC) Protocol
This proposed method is adapted from the analysis of similar chlorinated aromatic compounds and requires consideration of the thermal stability of 5-(3-chloropropionyl)indane.
| Parameter | Recommended Condition |
| Instrumentation | Gas chromatograph with a Flame Ionization Detector (FID) |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Nitrogen or Helium, with a constant flow rate of 1.5 mL/min |
| Injector Temperature | 250 °C |
| Detector Temperature | 280 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes. |
| Split Ratio | 50:1 |
| Injection Volume | 1 µL |
| Sample Preparation | Dissolve the sample in a suitable solvent like dichloromethane or methanol to a concentration of approximately 1 mg/mL. |
Comparative Data Presentation
The following table summarizes hypothetical data from the purity analysis of a single batch of 5-(3-chloropropionyl)indane using the proposed HPLC and GC methods.
| Parameter | HPLC Result | GC Result |
| Purity of Main Component (%) | 99.5 | 99.4 |
| Number of Impurities Detected | 4 | 3 |
| Major Impurity (%) | 0.25 (retention time: 4.8 min) | 0.30 (retention time: 10.2 min) |
| Other Impurities (%) | 0.10, 0.08, 0.07 | 0.15, 0.15 |
| Analysis Time (minutes) | 15 | 22 |
Cross-Validation Workflow
Cross-validation of analytical methods is a critical process to ensure the reliability and consistency of results.[5] The workflow below illustrates the cross-validation process for the purity analysis of 5-(3-chloropropionyl)indane using HPLC and GC.
Caption: Cross-validation workflow for purity analysis.
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the purity analysis of 5-(3-chloropropionyl)indane. The choice of method will depend on the specific analytical needs.
-
HPLC is recommended for routine quality control due to its robustness, precision, and ability to analyze the compound without the need for high temperatures, which minimizes the risk of degradation.[1]
-
GC serves as an excellent orthogonal technique for cross-validation and is particularly useful for identifying and quantifying volatile impurities that may not be detected by HPLC.[1]
A comprehensive approach that utilizes HPLC for routine quantitative analysis and GC for confirmatory testing and the investigation of volatile impurities will provide the most thorough and reliable characterization of 5-(3-chloropropionyl)indane purity. This dual-method approach strengthens the confidence in the analytical data, which is paramount in the pharmaceutical industry.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 5. pharmaguru.co [pharmaguru.co]
Benchmarking the Efficacy of 3-Chloro-1-indan-5-yl-propan-1-one as a Versatile Synthetic Building Block
For researchers, scientists, and professionals in drug development, the selection of appropriate chemical building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate success of discovery programs. This guide provides a comparative analysis of 3-Chloro-1-indan-5-yl-propan-1-one, a key intermediate, against viable alternatives, supported by experimental data and detailed protocols to inform rational selection in complex synthetic endeavors.
Introduction to 3-Chloro-1-indan-5-yl-propan-1-one
3-Chloro-1-indan-5-yl-propan-1-one (CAS No. 39105-39-0) is a bifunctional molecule featuring a reactive chloropropyl chain attached to an indanone core.[1] This unique structural arrangement makes it a valuable intermediate for introducing the indane moiety into larger molecules, a common scaffold in medicinal chemistry. Its utility lies in the susceptibility of the chloro group to nucleophilic substitution and the potential for further modification of the ketone functionality.
Comparative Analysis of Synthetic Building Blocks
The primary method for the synthesis of 3-Chloro-1-indan-5-yl-propan-1-one and its analogues is the Friedel-Crafts acylation. This electrophilic aromatic substitution reaction utilizes an acyl chloride in the presence of a Lewis acid catalyst to append the acyl group to an aromatic ring. The efficacy of this building block can be benchmarked against other chloro-ketones used for the synthesis of related pharmacophores.
| Building Block | Aromatic Substrate | Acylating Agent | Typical Catalyst | Typical Yield (%) | Key Applications |
| 3-Chloro-1-indan-5-yl-propan-1-one | Indane | 3-Chloropropionyl chloride | AlCl₃, HF | 85-95% | Synthesis of indane-containing bioactives |
| 3-Chloropropiophenone | Benzene | 3-Chloropropionyl chloride | AlCl₃ | ~90% | Intermediate for various phenylpropyl derivatives |
| 3-Chloro-1-(thiophen-2-yl)propan-1-one | Thiophene | 3-Chloropropionyl chloride | AlCl₃ | 70-85% | Precursor for thiophene-based pharmaceuticals |
| 3-Chloro-1-propanol | - | - | - | >95% (from 1,3-propanediol) | Synthesis of various 3-chloropropyl esters and ethers |
Experimental Protocols
Synthesis of 3-Chloro-1-indan-5-yl-propan-1-one via Friedel-Crafts Acylation
This protocol is a representative procedure based on established Friedel-Crafts acylation methods.
Materials:
-
Indane
-
3-Chloropropionyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Ice bath
-
Standard glassware for organic synthesis
Procedure:
-
In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, dissolve indane (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add anhydrous AlCl₃ (1.1 eq) to the stirred solution.
-
Add 3-chloropropionyl chloride (1.05 eq) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 3-Chloro-1-indan-5-yl-propan-1-one.
Nucleophilic Substitution of the Chloro Group
The chloro moiety of 3-Chloro-1-indan-5-yl-propan-1-one is a versatile handle for introducing various functional groups.
General Procedure for Amination:
-
Dissolve 3-Chloro-1-indan-5-yl-propan-1-one (1.0 eq) in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Add the desired primary or secondary amine (1.2-1.5 eq) and a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
-
Heat the reaction mixture to 60-80°C and stir until the starting material is consumed (monitored by TLC).
-
After cooling to room temperature, filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to yield the corresponding amino-ketone derivative.
Mandatory Visualizations
Caption: Synthetic workflow for 3-Chloro-1-indan-5-yl-propan-1-one and its derivatization.
Caption: Relationship between building blocks and their applications.
Conclusion
3-Chloro-1-indan-5-yl-propan-1-one stands out as a highly effective building block for the synthesis of indane-containing molecules, often providing high yields in Friedel-Crafts acylation reactions. Its utility is comparable to other aryl chloro-ketones, with the choice of building block ultimately depending on the desired core scaffold in the final target molecule. The straightforward protocols for both its synthesis and subsequent derivatization make it a valuable tool for medicinal chemists and drug development professionals. The provided experimental outlines serve as a solid foundation for the practical application of this versatile intermediate.
References
Safety Operating Guide
Proper Disposal of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one: A Guide for Laboratory Professionals
Providing essential safety and logistical information for the proper disposal of 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one is critical for ensuring laboratory safety and environmental protection. This guide offers procedural, step-by-step instructions for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively.
Immediate Safety and Disposal Procedures
Proper disposal of this compound, a chlorinated organic compound, requires adherence to hazardous waste regulations. The primary recommended method for the permanent disposal of chlorinated organic residues is high-temperature incineration.[1] Landfill disposal is generally not a suitable option for these types of compounds due to their potential toxicity and persistence in the environment.[1]
Waste Segregation and Storage:
-
Segregate Waste: Collect waste containing this compound separately from non-halogenated chemical waste.[2][3] This is a crucial step as the disposal methods and costs for halogenated and non-halogenated waste streams differ significantly.
-
Use Compatible Containers: Store the waste in a clearly labeled, sealed, and compatible container. The container should be in good condition and appropriate for storing chemical waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the approximate concentration and quantity.
-
Storage Location: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Disposal Protocol:
-
Consult Institutional Guidelines: Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and protocols for hazardous waste disposal.
-
Arrange for Professional Disposal: Contact a licensed hazardous waste disposal company to collect the segregated and properly labeled waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Documentation: Maintain a record of the waste generated, including the chemical name, quantity, and date of disposal, as required by your institution and local regulations.
Spill Management
In the event of a spill, the following immediate actions should be taken:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear Appropriate PPE: Before attempting to clean the spill, don appropriate PPE, including respiratory protection if necessary.
-
Contain the Spill: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.
-
Collect and Dispose: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water. All cleaning materials should also be treated as hazardous waste.
Hazard and Precautionary Data Summary
| Hazard Statement | Precautionary Statement |
| H315: Causes skin irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H319: Causes serious eye irritation | P302+P352: IF ON SKIN: Wash with plenty of soap and water. |
| H335: May cause respiratory irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Disposal workflow for this compound.
References
Essential Safety and Handling Protocols for 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one
For Immediate Implementation: This document provides critical safety and logistical guidance for handling 3-chloro-1-(2,3-dihydro-1H-inden-5-yl)propan-1-one. All personnel must adhere to these protocols to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is mandatory to prevent skin, eye, and respiratory exposure.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[1] Always inspect gloves for integrity before use and replace them immediately if compromised. For extended handling, consider double-gloving. |
| Eye and Face Protection | Safety goggles and face shield | Chemical splash goggles are required at all times.[2] A face shield must be worn over the goggles when there is a risk of splashing or aerosol generation.[3] |
| Body Protection | Laboratory coat or chemical-resistant suit | A flame-resistant lab coat should be worn and fully buttoned.[3] For larger quantities or procedures with a high risk of splashing, a chemical-resistant suit is necessary. |
| Respiratory Protection | Air-purifying respirator | Use a NIOSH-approved respirator with organic vapor cartridges when handling the compound outside of a certified chemical fume hood or if ventilation is inadequate.[4] |
| Foot Protection | Closed-toe shoes | Chemical-resistant, closed-toe shoes are required to protect against spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Don the required PPE as specified in the table above.
-
-
Handling:
-
Conduct all manipulations of the compound within the chemical fume hood to minimize inhalation exposure.[5]
-
Use appropriate tools (spatulas, scoops) to handle the solid material, avoiding direct contact.
-
Keep the container tightly closed when not in use.[6]
-
Avoid actions that could generate dust or aerosols.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Carefully remove and dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.
-
Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[6]
-
References
- 1. hsa.ie [hsa.ie]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
